molecular formula C21H25F2N7O2 B15542124 Pqr620

Pqr620

货号: B15542124
分子量: 445.5 g/mol
InChI 键: UGDKPWVVBKHRDK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,5-triazine derivative, mTORC1/2 inhibitor PQR620

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDKPWVVBKHRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pqr620: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pqr620 is a novel, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. It distinguishes itself as a dual inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of the mTOR signaling pathway. This attribute, combined with its ability to penetrate the blood-brain barrier, positions this compound as a promising therapeutic candidate for a range of diseases, including various cancers and neurological disorders. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Dual mTORC1/2 Inhibition

This compound functions as a highly selective inhibitor of mTOR kinase, demonstrating over 1,000-fold selectivity for mTOR compared to PI3Kα in enzymatic binding assays.[1] Its primary mechanism involves direct competition with ATP at the catalytic site of mTOR, effectively preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2.[2] This dual inhibition is a key differentiator from earlier generations of mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which allosterically inhibit only mTORC1.[3]

By inhibiting both complexes, this compound provides a more complete shutdown of mTOR signaling. Inhibition of mTORC1 disrupts the phosphorylation of key substrates like p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell proliferation.[4][5] Concurrently, inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473, a crucial event for cell survival and proliferation. This dual action mitigates the feedback activation of Akt that is often observed with mTORC1-only inhibitors.

Signaling Pathway

The following diagram illustrates the central role of this compound in inhibiting the mTOR signaling cascade.

This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 S6K p70 S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt_S473 Akt (Ser473) mTORC2->Akt_S473 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival & Proliferation Akt_S473->Cell_Survival

This compound dual inhibition of mTORC1 and mTORC2 signaling.

mTOR-Independent Mechanism: Sphingosine (B13886) Kinase 1 (SphK1) Inhibition

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to exert its anti-cancer effects through an additional, mTOR-independent mechanism involving the inhibition of sphingosine kinase 1 (SphK1). SphK1 is an enzyme that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid involved in cell survival and proliferation. Inhibition of SphK1 by this compound leads to a decrease in S1P levels and an accumulation of its pro-apoptotic precursor, ceramide. This disruption of sphingolipid metabolism contributes to oxidative stress and apoptosis in NSCLC cells.

Signaling Pathway

This diagram depicts the mTOR-independent mechanism of this compound via SphK1 inhibition.

This compound This compound SphK1 Sphingosine Kinase 1 (SphK1) This compound->SphK1 S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Sphingosine Sphingosine Sphingosine->SphK1 Ceramide Ceramide (pro-apoptotic) Sphingosine->Ceramide Cell_Survival_Signal Pro-Survival Signaling S1P->Cell_Survival_Signal Apoptosis Apoptosis Ceramide->Apoptosis

This compound-mediated inhibition of SphK1 and its downstream effects.

Quantitative Data

In Vitro Potency

This compound demonstrates potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values in a panel of 56 lymphoma cell lines are summarized below.

Cell Line SubtypeNumber of Cell LinesMedian IC50 (nM)95% Confidence Interval (nM)
All Lymphoma 56249.53221 - 294
Mantle Cell Lymphoma (MCL)Not SpecifiedMost Sensitive SubtypeNot Specified
ALK+ Anaplastic Large Cell LymphomaNot SpecifiedLeast Sensitive SubtypeNot Specified
Diffuse Large B-cell Lymphoma (DLBCL) - TP53 wild-typeNot Specified13674 - 233
Diffuse Large B-cell Lymphoma (DLBCL) - TP53 inactivatedNot Specified300242 - 364

Data compiled from a study on the anti-tumor activity of this compound in lymphomas.

Pharmacokinetic Profile in Mice

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and excellent brain penetration.

ParameterPlasmaBrain
Cmax (µg/mL) 4.87.7
Tmax (minutes) 3030
t1/2 (hours) ~5~5
AUC0-tz (µg*h/mL) 20.530.6

Pharmacokinetic parameters in male C57BL/6J mice after a single oral dose.

Experimental Protocols

In Vitro mTOR Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against mTOR kinase in vitro.

  • Reaction Setup: Prepare a reaction mixture containing recombinant active mTOR enzyme, a suitable substrate (e.g., inactive p70S6K), and ATP in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2).

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding a final concentration of 100 µM ATP. Incubate the mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody. The intensity of the phosphorylated substrate band is inversely proportional to the inhibitory activity of this compound.

Western Blotting for mTOR Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of key mTOR pathway proteins in cell lysates.

  • Cell Culture and Treatment: Culture cells of interest (e.g., NSCLC or lymphoma cell lines) to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 24 hours).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE on a suitable percentage gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

In Vivo Xenograft Tumor Model

This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

start Start cell_culture Culture Cancer Cell Line start->cell_culture implantation Subcutaneous Implantation of Cells into Nude Mice cell_culture->implantation tumor_growth Allow Tumors to Reach 100-150 mm³ implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Daily Oral Administration of this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., 21 days) monitoring->endpoint analysis Tumor Excision and Downstream Analysis (e.g., Western Blot) endpoint->analysis end End analysis->end

Workflow for an in vivo xenograft study of this compound.

Conclusion

This compound is a potent and selective dual mTORC1/2 inhibitor with a well-defined mechanism of action. Its ability to comprehensively block the mTOR signaling pathway, coupled with a secondary mechanism involving SphK1 inhibition in certain cancer types, underscores its therapeutic potential. The favorable pharmacokinetic profile, including blood-brain barrier penetration, further broadens its applicability to central nervous system disorders. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.

References

Pqr620: A Technical Guide to a Potent and Selective mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pqr620 is a novel, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2. Its ability to penetrate the blood-brain barrier makes it a promising candidate for therapeutic applications in oncology and neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, is a structurally complex molecule designed for high affinity and selectivity for mTOR.[1]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
IUPAC Name 5-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-aminePubChem
CAS Number 1927857-56-4Cayman Chemical
Molecular Formula C₂₁H₂₅F₂N₇O₂PubChem
Molecular Weight 445.5 g/mol PubChem
SMILES C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6PubChem

Table 2: Physicochemical Properties of this compound

PropertyValueSource
logD (pH 7.4) 3.47ACS Publications
clogP 3.06ACS Publications
CNS MPO Score 3.8ACS Publications
Solubility DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)Cayman Chemical

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, metabolism, and survival.[2] By targeting both mTORC1 and mTORC2, this compound provides a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily affect mTORC1.

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status. Inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in the suppression of protein synthesis. Inhibition of mTORC2 disrupts the phosphorylation and activation of Akt, a key kinase involved in cell survival and proliferation.

mTOR_Signaling_Pathway This compound Inhibition of the mTOR Signaling Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibition mTORC2 mTORC2 This compound->mTORC2 inhibition S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Akt Akt mTORC2->Akt activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits Akt->mTORC1 activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates PI3K->Akt activates

This compound inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective inhibition of mTOR in a variety of preclinical models.

Table 3: In Vitro Activity of this compound

AssayTarget/Cell LineResultSource
TR-FRET Binding Assay mTORKi = 10.8 nMCayman Chemical
TR-FRET Binding Assay PI3K p110αKi = 4.2 µMCayman Chemical
In-Cell Western A2058 melanoma (pSer473 Akt)IC₅₀ = 0.2 µMMedchemExpress.com
In-Cell Western A2058 melanoma (pSer235/236 S6)IC₅₀ = 0.1 µMMedchemExpress.com
Cell Proliferation Assay 66 cancer cell lines (mean)IC₅₀ = 919 nMCayman Chemical

In vivo studies have shown that this compound is orally bioavailable and effectively inhibits tumor growth in xenograft models.

Table 4: In Vivo Activity of this compound in Ovarian Carcinoma Xenograft Model

ParameterValue
Animal Model OVCAR-3 ovarian carcinoma mouse xenograft
Dosing Daily oral administration
Outcome Significant inhibition of tumor growth

Experimental Protocols

TR-FRET Kinase Assay for mTOR Binding Affinity

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (Ki) of this compound to the mTOR kinase.

TR_FRET_Workflow TR-FRET Kinase Assay Workflow A Prepare assay buffer and reagents: mTOR enzyme, fluorescent tracer, Eu-labeled antibody, this compound serial dilutions B Add this compound dilutions to 384-well plate A->B C Add mTOR enzyme and fluorescent tracer mixture B->C D Incubate at room temperature C->D E Add Eu-labeled antibody D->E F Incubate at room temperature E->F G Read TR-FRET signal on a plate reader F->G H Calculate Ki values G->H

Workflow for determining this compound binding affinity to mTOR using a TR-FRET assay.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of this compound in the kinase buffer. Prepare a mixture of mTOR enzyme and a fluorescently labeled ATP-competitive tracer. Prepare a solution of a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) that recognizes the mTOR enzyme.

  • Assay Procedure:

    • Add this compound dilutions to the wells of a low-volume 384-well plate.

    • Add the mTOR enzyme and tracer mixture to the wells.

    • Incubate the plate for 60 minutes at room temperature to allow for inhibitor binding.

    • Add the Eu-labeled antibody to the wells.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the Eu donor and 665 nm for the tracer acceptor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In-Cell Western Assay for Target Engagement

This protocol describes an in-cell Western assay to measure the inhibition of phosphorylation of mTOR downstream targets, such as Akt and S6, in response to this compound treatment.[3]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A2058 melanoma) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.

    • Incubate the cells with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473) and a normalization protein (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the cells with PBS containing 0.1% Tween 20.

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the target and normalization proteins.

    • Normalize the target protein signal to the normalization protein signal.

    • Plot the normalized signal against the this compound concentration to determine the IC₅₀.

In Vivo Xenograft Study

This protocol details a subcutaneous xenograft study in mice to evaluate the anti-tumor efficacy of this compound.[4]

Xenograft_Workflow In Vivo Xenograft Study Workflow A Implant tumor cells (e.g., OVCAR-3) subcutaneously into immunocompromised mice B Monitor tumor growth A->B C Randomize mice into treatment and vehicle control groups when tumors reach a specified size B->C D Administer this compound (e.g., 100 mg/kg) or vehicle daily by oral gavage C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at the end of the study E->F G Excise tumors and perform pharmacodynamic analysis F->G

Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Methodology:

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., NOD-Scid).

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ OVCAR-3 cells) in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration:

    • Prepare a formulation of this compound suitable for oral gavage (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

    • Administer this compound (e.g., 100 mg/kg) or the vehicle control to the respective groups daily via oral gavage.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volumes and monitor the body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting for pharmacodynamic markers).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups.

    • Assess for any signs of toxicity, such as significant body weight loss.

Conclusion

This compound is a highly potent and selective dual mTORC1/2 inhibitor with promising preclinical activity in both in vitro and in vivo models of cancer. Its favorable physicochemical properties, including blood-brain barrier penetration, suggest its potential for the treatment of central nervous system malignancies and neurological disorders. The experimental protocols provided in this guide offer a framework for the further investigation and development of this compelling therapeutic candidate.

References

The Multifaceted Role of p62/SQSTM1: A Technical Guide to its Function in Autophagy and Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequestosome 1 (p62 or SQSTM1) is a multifunctional protein that has emerged as a critical signaling hub, integrating autophagy with key cellular pathways that govern stress responses, inflammation, and cell growth. Its unique multidomain architecture allows it to act as a scaffold, bringing together various signaling molecules and ubiquitinated cargo destined for degradation. This technical guide provides an in-depth exploration of the core functions of p62, detailing its roles in selective autophagy and major signaling cascades, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.

The Role of p62 in Selective Autophagy

p62 functions as a selective autophagy receptor, recognizing and targeting ubiquitinated substrates for degradation via the autophagic pathway. This process is crucial for cellular homeostasis, removing protein aggregates, damaged organelles, and invading pathogens.

The key domains of p62 mediating its function in autophagy are:

  • PB1 (Phox and Bem1p) domain: This N-terminal domain is responsible for the homo-oligomerization of p62, which is essential for the formation of p62 bodies and the efficient sequestration of cargo. It can also hetero-dimerize with other PB1-containing proteins like NBR1.

  • LIR (LC3-Interacting Region): This region facilitates the direct binding of p62 to ATG8 family proteins (e.g., LC3B) on the autophagosome membrane, thereby tethering the p62-cargo complex to the autophagic machinery.

  • UBA (Ubiquitin-Associated) domain: Located at the C-terminus, the UBA domain recognizes and binds to polyubiquitin (B1169507) chains on cargo proteins, marking them for degradation. p62 shows a preference for K63-linked ubiquitin chains over K48-linked chains[1][2].

The process of p62-mediated selective autophagy can be summarized as follows:

  • Cargo Recognition: The UBA domain of p62 binds to polyubiquitinated cargo.

  • Oligomerization and Sequestration: Through its PB1 domain, p62 oligomerizes, forming larger aggregates that sequester the ubiquitinated cargo into p62 bodies.

  • Autophagosome Recruitment: The LIR motif of p62 interacts with LC3-II on the nascent autophagosome (phagophore), bringing the cargo-laden p62 bodies to the site of autophagosome formation.

  • Degradation: The autophagosome engulfs the p62-cargo complex and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.

Quantitative Data on p62 Interactions in Autophagy
Interacting Partnerp62 DomainBinding Affinity (Kd)MethodReference
Ubiquitin (K63-linked)UBAPreferential binding over K48-linked chainsIn vitro binding assays[1][2]
LC3BLIR~ 8.8 µMIsothermal Titration CalorimetryPankiv et al., JBC, 2007
Keap1KIRPhosphorylation of p62 at Ser349 increases affinityCo-immunoprecipitation[3]

Note: Specific Kd values for all interactions are not consistently reported across the literature and can vary based on the experimental setup.

Experimental Protocol: Assessing Autophagic Flux Using p62 and LC3

Monitoring the turnover of p62 and the conversion of LC3-I to LC3-II are standard methods to assess autophagic flux[4][5].

Principle: When autophagy is induced, p62 is degraded along with the cargo, leading to a decrease in its cellular levels. Simultaneously, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. To measure flux, these markers are often assessed in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine), which block the final degradation step. An accumulation of p62 and LC3-II in the presence of an inhibitor indicates active autophagic flux.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density. Treat cells with the experimental compound(s) in the presence or absence of a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 for the last 2-4 hours of treatment).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p62 and LC3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p62 and LC3-II band intensities to the loading control. Calculate the LC3-II/LC3-I ratio. Compare the levels of p62 and the LC3-II/LC3-I ratio between different treatment groups.

Workflow for Assessing Autophagic Flux

G cluster_exp Experimental Workflow start Cell Culture & Treatment (with/without lysosomal inhibitor) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant wb Western Blotting (p62, LC3, loading control) quant->wb analysis Data Analysis (Densitometry) wb->analysis end Assess Autophagic Flux analysis->end G cluster_nfkb NF-κB Signaling p62 p62 traf6 TRAF6 p62->traf6 Binds via TB domain ikk IKK Complex traf6->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_exp Gene Expression (Inflammation, Survival) nucleus->gene_exp G cluster_nrf2 Keap1-Nrf2 Pathway p62 p62 keap1 Keap1 p62->keap1 Binds via KIR nrf2 Nrf2 keap1->nrf2 Binds & promotes degradation proteasome Proteasome nrf2->proteasome nucleus Nucleus nrf2->nucleus Translocates are ARE nucleus->are antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes antioxidant_genes->p62 Positive Feedback G cluster_mtorc1 mTORC1 Signaling p62 p62 rag Rag GTPases p62->rag Promotes active dimer raptor Raptor p62->raptor Binds mtorc1 mTORC1 rag->mtorc1 Recruits to lysosome lysosome Lysosome cell_growth Cell Growth & Protein Synthesis mtorc1->cell_growth Promotes autophagy Autophagy mtorc1->autophagy Inhibits

References

Pqr620: A Technical Guide to Brain Permeability and CNS Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pqr620 is a novel, highly potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes mTORC1 and mTORC2.[1][2] Developed for both oncological and neurological indications, a key attribute of this compound is its designed ability to penetrate the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the brain permeability and CNS distribution of this compound, summarizing key quantitative data and detailing the experimental methodologies employed in its preclinical evaluation. This document is intended to serve as a resource for researchers and drug development professionals investigating mTOR inhibitors for CNS disorders.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule 1,3,5-triazine (B166579) derivative that potently and selectively inhibits mTOR kinase activity.[3] Unlike allosteric mTOR inhibitors such as rapamycin and its analogs (rapalogs), which primarily target mTORC1 and exhibit poor brain penetration, this compound is an ATP-site directed inhibitor that fully blocks the functions of both mTORC1 and mTORC2. This dual inhibition is critical for a more complete blockade of downstream signaling pathways involved in cell growth, proliferation, and metabolism. The mTOR signaling pathway is a crucial regulator of cellular physiology, and its dysregulation is implicated in numerous cancers and CNS disorders, including epilepsy, tuberous sclerosis complex, Huntington's disease, and certain brain tumors. The significant challenge in targeting mTOR in the CNS has been the limited brain permeability of first-generation inhibitors. This compound was specifically designed to overcome this limitation, demonstrating excellent brain penetration and oral bioavailability.

Quantitative Pharmacokinetic Data: Brain Permeability and CNS Distribution

The pharmacokinetic profile of this compound has been characterized in preclinical rodent models, demonstrating rapid and significant distribution to the brain. The following tables summarize the key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Plasma and Brain of C57BL/6J Mice
ParameterPlasmaBrainMuscle
Dose (Oral) 50 mg/kg50 mg/kg50 mg/kg
Time to Cmax (Tmax) 30 minutes30 minutes2 hours
Maximum Concentration (Cmax) 4.8 µg/mL7.7 µg/mL7.6 µg/mL
Half-life (t1/2) ~5 hours~5 hoursNot Reported
Total Exposure (AUC0-8h) 20.5 µgh/mL30.6 µgh/mL32.3 µg*h/mL
Brain-to-Plasma Ratio -~1.6-

Data sourced from studies in male C57BL/6J mice.

Table 2: Comparative Brain-to-Plasma Ratios of mTOR Inhibitors
CompoundTypeBrain:Plasma Ratio
This compound Catalytic mTORC1/2 Inhibitor~1.6
Rapamycin Allosteric mTORC1 Inhibitor0.0057
Everolimus Allosteric mTORC1 Inhibitor0.016

This table highlights the significantly improved brain penetration of this compound compared to rapalogs.

Experimental Protocols

The following section details the methodologies used to generate the pharmacokinetic data presented above.

In Vivo Pharmacokinetic and Pharmacodynamic Studies
  • Animal Model: Male C57BL/6J mice were used for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluations. In some studies, Sprague-Dawley rats were also utilized.

  • Drug Administration: this compound was administered as a single oral dose of 50 mg/kg.

  • Sample Collection: Plasma and brain tissue were collected at various time points following administration to determine drug concentrations. For CNS distribution, the hippocampus was a key region of interest for assessing mTOR inhibition.

  • Bioanalytical Method: While the specific bioanalytical method for this compound quantification is not detailed in the provided abstracts, such studies typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific measurement of the drug in biological matrices.

  • Pharmacodynamic Assessment: The inhibition of mTOR signaling in the brain was assessed by measuring the phosphorylation of the downstream target, S6 ribosomal protein, in the hippocampus of both normal and epileptic mice.

Visualizing Pathways and Workflows

This compound Mechanism of Action: mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.

Experimental Workflow for CNS Pharmacokinetic Analysis

The diagram below outlines the typical workflow for evaluating the brain permeability and distribution of a compound like this compound.

PK_Workflow Start Start: In Vivo Study Dosing Oral Administration of this compound (50 mg/kg in mice) Start->Dosing Timepoints Serial Sampling at Pre-defined Timepoints Dosing->Timepoints Sample_Collection Collect Blood (Plasma) & Brain (e.g., Hippocampus) Timepoints->Sample_Collection Extraction Sample Processing & Drug Extraction Sample_Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, t1/2, AUC) Analysis->PK_Analysis Ratio Calculate Brain:Plasma Ratio PK_Analysis->Ratio End End: Data Interpretation Ratio->End

Caption: Workflow for determining the CNS pharmacokinetics of this compound.

Conclusion

The preclinical data for this compound robustly demonstrates its capability to cross the blood-brain barrier and achieve significant concentrations within the central nervous system. With a brain-to-plasma ratio of approximately 1.6 and rapid attainment of peak concentrations in the brain, this compound represents a significant advancement over earlier generations of mTOR inhibitors for CNS applications. The potent inhibition of mTOR signaling in key brain regions like the hippocampus further validates its potential for treating a range of neurological disorders. These favorable pharmacokinetic properties, combined with its dual mTORC1/2 inhibitory mechanism, position this compound as a promising candidate for further clinical development in CNS indications.

References

Pqr620: A Comprehensive Technical Guide to its Selectivity Profile Against PI3K and Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Pqr620, a potent and selective dual mTORC1/mTORC2 inhibitor. This compound has demonstrated significant therapeutic potential in various models of cancer and neurological disorders. A key attribute of this compound is its remarkable selectivity for mTOR kinase over the closely related phosphoinositide 3-kinases (PI3Ks) and a broad panel of other kinases, which is critical for its favorable safety and efficacy profile. This document details the quantitative selectivity data, the experimental methodologies used for its determination, and the signaling pathways affected by this compound.

Quantitative Selectivity Profile

This compound exhibits exceptional potency against mTOR kinase with a high degree of selectivity against PI3K isoforms and other protein kinases. The quantitative assessment of its binding affinity and inhibitory activity has been determined through rigorous biochemical and cellular assays.

Table 1: Kinase Inhibition Profile of this compound
Kinase TargetInhibition Constant (Ki)Fold Selectivity (vs. mTOR)
mTOR 10.8 nM 1
PI3Kα> 10,000 nM> 1000[1]
PI3KβNot specified~3700 (for Class I PI3Ks)[2]
PI3KδNot specified~3700 (for Class I PI3Ks)[2]
PI3KγNot specified~3700 (for Class I PI3Ks)[2]
VPS34 (Class III PI3K)Not specified~3700 (for Class III PI3Ks)[2]
PI4KβNo inhibition at high concentrationsNot applicable[2]

Data compiled from published studies. The ~3700-fold selectivity is reported for class I and class III PI3K isoforms collectively.

In cellular assays, this compound effectively inhibits the phosphorylation of downstream targets of both mTORC1 and mTORC2. In A2058 melanoma cells, this compound demonstrated potent inhibition of ribosomal protein S6 (pSer235/236), a substrate of the mTORC1 pathway, and protein kinase B (pSer473), a substrate of the mTORC2 pathway, with IC50 values of 0.1 μM and 0.2 μM, respectively[1].

Experimental Protocols

The selectivity profile of this compound was established using state-of-the-art experimental methodologies. The following sections provide a detailed overview of the key assays employed.

KINOMEscan™ Kinase Binding Assay

The primary method used to determine the selectivity of this compound against a broad range of kinases is the DiscoverX KINOMEscan™ assay. This is an active site-directed competition binding assay that quantitatively measures the binding of a compound to a large panel of kinases.

Methodology:

  • Kinase Preparation: A panel of DNA-tagged recombinant human kinases is utilized.

  • Immobilized Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound) at a specific concentration (typically 1 µM for initial screening). This compound competes with the immobilized ligand for binding to the active site of the kinases.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value signifies stronger binding. For potent hits, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Principle cluster_quantification Quantification cluster_analysis Data Analysis Kinase DNA-tagged Kinase AssayMix Incubation Kinase->AssayMix ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->AssayMix This compound This compound This compound->AssayMix Competition BeadSeparation Bead Separation AssayMix->BeadSeparation qPCR qPCR of DNA tag BeadSeparation->qPCR Data Binding Data (%Ctrl or Kd) qPCR->Data

KINOMEscan experimental workflow.
Cellular Western Blot Analysis for mTOR Pathway Inhibition

To confirm the activity of this compound on the mTOR signaling pathway within a cellular context, western blotting is performed to measure the phosphorylation status of key downstream effector proteins of mTORC1 and mTORC2.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., A2058 melanoma) are cultured under standard conditions. Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 and mTORC2 downstream targets, such as p-S6 (Ser235/236), total S6, p-Akt (Ser473), and total Akt.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.

WesternBlot_Workflow Start Cell Treatment with this compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., p-Akt, p-S6) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Densitometry and Analysis Detection->Analysis

Western blot experimental workflow.

Signaling Pathway Analysis

This compound exerts its therapeutic effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. This compound's high selectivity for mTOR ensures targeted inhibition of this pathway with minimal off-target effects on the upstream PI3K nodes.

The PI3K/Akt/mTOR Signaling Pathway and this compound's Point of Intervention

The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling events. Growth factors binding to receptor tyrosine kinases (RTKs) at the cell surface activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt. Akt, in turn, phosphorylates and regulates numerous downstream targets, including the tuberous sclerosis complex (TSC), which leads to the activation of mTOR.

mTOR exists in two distinct complexes, mTORC1 and mTORC2.

  • mTORC1 is a key regulator of protein synthesis and cell growth through the phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

  • mTORC2 is involved in cell survival and cytoskeletal organization and is responsible for the full activation of Akt through phosphorylation at Serine 473.

This compound, as a dual mTORC1/2 inhibitor, acts at the core of this pathway, effectively blocking the signaling output from both complexes. Its high selectivity ensures that the upstream components of the pathway, such as PI3K, remain largely unaffected, which may contribute to a more favorable side-effect profile compared to dual PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt TSC TSC1/2 Akt->TSC inhibits CellSurvival Cell Survival & Cytoskeletal Organization Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Protein Synthesis S6K1->CellGrowth _4EBP1->CellGrowth This compound This compound This compound->mTORC2 This compound->mTORC1

This compound inhibits both mTORC1 and mTORC2.

References

Preclinical Profile of Pqr620: A Brain-Penetrant mTORC1/2 Inhibitor for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical characterization of Pqr620, a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) complexes mTORC1 and mTORC2. This compound has demonstrated significant potential in various preclinical models of neurological disorders, primarily due to its ability to cross the blood-brain barrier and modulate the mTOR signaling pathway, a key regulator of cellular growth, proliferation, and autophagy.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of mTOR, a central node in a signaling pathway often dysregulated in neurological diseases.[1][3] As a dual mTORC1/2 inhibitor, this compound offers a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.[4] Inhibition of mTORC1 by this compound is expected to induce autophagy, a cellular process responsible for the clearance of aggregated proteins, which is a pathological hallmark of several neurodegenerative diseases, including Huntington's disease. Furthermore, by inhibiting mTORC2, this compound can modulate cell survival and metabolism. The overactivation of the mTOR pathway is implicated in conditions like Tuberous Sclerosis Complex (TSC) and certain forms of epilepsy, making this compound a promising therapeutic candidate.

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Survival Cell Survival mTORC2->Cell_Survival Promotes Metabolism Metabolism mTORC2->Metabolism Regulates PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Akt->mTORC2

This compound inhibits mTORC1 and mTORC2, modulating key cellular processes.

Quantitative Data Summary

The preclinical development of this compound has generated significant quantitative data across various assays and models. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Potency and Selectivity

ParameterValueCell Line/AssayReference
mTOR Binding Affinity (Kd) 6 nMBiochemical Assay
IC50 (Median) 250 nM56 Lymphoma Cell Lines
Selectivity Excellent vs. PI3K & other kinasesKinase Panel Screen

Table 2: Pharmacokinetic Properties

ParameterValueSpeciesReference
Time to Max Concentration (Cmax) 30 minutesC57BL/6J & Sprague-Dawley Mice
Half-life (t1/2) > 5 hoursC57BL/6J & Sprague-Dawley Mice
Brain/Plasma Ratio ~1.6Mice
Maximum Tolerated Dose (MTD) 150 mg/kgMice

Table 3: Preclinical Efficacy in Neurological Disorder Models

Neurological Disorder ModelKey FindingsReference
Huntington's Disease (Cell Model) Reduced levels of soluble mutant huntingtin (mHTT) and aggregates.
Tuberous Sclerosis Complex (Mouse Model) Attenuated epileptic seizures.
Chronic Epilepsy (Mouse Model) Significantly increased seizure threshold.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the characterization of this compound.

1. Cell-Based Assays for mTOR Signaling and Autophagy

  • Cell Lines: STHdh cells and HEK293T cells are commonly used to model Huntington's disease and for general signaling studies.

  • Western Blotting:

    • Cells are treated with various concentrations of this compound for a specified duration.

    • Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Primary antibodies against phosphorylated and total mTOR, S6 ribosomal protein, and autophagy markers (e.g., LC3-II) are incubated overnight at 4°C.

    • After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Mutant Huntingtin (mHTT) Level Assessment:

    • Cells expressing mHTT are treated with this compound.

    • Levels of soluble and aggregated mHTT are quantified using techniques such as filter retardation assays or specific ELISAs.

2. In Vivo Pharmacokinetic and Efficacy Studies

  • Animal Models:

    • Pharmacokinetics: C57BL/6J and Sprague-Dawley mice are used to assess plasma and brain concentrations of this compound.

    • Tuberous Sclerosis Complex (TSC): A mouse model with conditional inactivation of the Tsc1 gene is utilized to evaluate the effect on seizures.

    • Chronic Epilepsy: A mouse model of chronic epilepsy is used to determine the impact on seizure threshold.

  • Dosing and Administration: this compound is typically administered orally (p.o.) in a suitable vehicle.

  • Pharmacokinetic Analysis:

    • Following a single oral dose, blood and brain tissue are collected at multiple time points.

    • Plasma and brain homogenates are prepared.

    • This compound concentrations are quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters (Cmax, t1/2, AUC, brain/plasma ratio) are calculated using appropriate software.

  • Efficacy Evaluation:

    • Seizure Monitoring: In TSC and epilepsy models, seizure activity is monitored and quantified through video-EEG recordings or by determining the threshold for induced seizures.

    • Pharmacodynamic Assessment: Inhibition of mTOR signaling in the brain is confirmed by Western blot analysis of phosphorylated S6 ribosomal protein in hippocampal tissue.

Preclinical_Workflow In_Vitro In Vitro Studies Cell_Models Cell Models (e.g., STHdh, HEK293T) In_Vitro->Cell_Models In_Vivo In Vivo Studies In_Vitro->In_Vivo Signaling_Assays mTOR Signaling Assays (Western Blot) Cell_Models->Signaling_Assays Autophagy_Assays Autophagy Induction (LC3-II levels) Cell_Models->Autophagy_Assays Data_Analysis Data Analysis & Interpretation Signaling_Assays->Data_Analysis Autophagy_Assays->Data_Analysis PK_Studies Pharmacokinetics (Mice) In_Vivo->PK_Studies Efficacy_Models Efficacy Models (TSC, Epilepsy) In_Vivo->Efficacy_Models PK_Studies->Data_Analysis PD_Assessment Pharmacodynamics (Brain mTOR inhibition) Efficacy_Models->PD_Assessment PD_Assessment->Data_Analysis

A typical workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical data strongly support the continued development of this compound as a therapeutic agent for neurological disorders. Its potent and selective inhibition of mTORC1/2, favorable pharmacokinetic profile, and demonstrated efficacy in relevant disease models highlight its potential to address the unmet medical needs in conditions such as Huntington's disease, Tuberous Sclerosis Complex, and epilepsy. Further investigation into its long-term safety and efficacy in more advanced preclinical models is warranted to pave the way for clinical trials.

References

Pqr620: In Vivo Efficacy in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of Pqr620, a novel, brain-permeable, catalytic inhibitor of mTORC1 and mTORC2, in animal models of epilepsy. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of mTOR inhibitors for neurological disorders.

Core Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the anticonvulsant and antiseizure properties of this compound.

Parameter Animal Model This compound Dose Effect Comparison Reference
Brain Penetration MiceNot SpecifiedBrain:Plasma Ratio of ~1.6Significantly higher than rapamycin (B549165) (0.0057) and everolimus (B549166) (0.016)[1]
mTORC1/2 Inhibition Normal and Epileptic MiceNot SpecifiedSignificant decrease in phosphorylation of S6 ribosomal protein in the hippocampusDemonstrates effective target engagement in the brain[1]
Seizure Threshold Electroconvulsive Seizure Model (Normal Mice)Not SpecifiedSignificant increase in seizure threshold-[1]
Seizure Threshold Electroconvulsive Seizure Model (Epileptic Mice)Not SpecifiedMarked increase in seizure thresholdEfficacy comparable to levetiracetam; more pronounced effect than in non-epileptic mice[1][2]
Spontaneous Recurrent Seizures (SRS) Intrahippocampal Kainate (IHK) Mouse Model of Acquired Temporal Lobe EpilepsyChronic TreatmentTransient antiseizure effectOther mTOR inhibitors (rapamycin, everolimus, PQR626, PQR530) were ineffective[3][4]
Spontaneous Recurrent Seizures (SRS) Tsc1GFAP CKO Mouse Model of Tuberous Sclerosis Complex (TSC)Chronic TreatmentMarked suppression of SRSEfficacy comparable to other mTOR inhibitors (rapamycin, everolimus, PQR626, PQR530)[3][4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are outlined below to facilitate replication and further investigation.

Pharmacokinetic and Target Engagement Studies
  • Objective: To determine the brain permeability of this compound and its ability to inhibit the mTOR pathway in the central nervous system.

  • Animal Model: Male NMRI mice.

  • Procedure:

    • This compound was administered orally.

    • At various time points post-administration, blood and brain tissue were collected.

    • Drug concentrations in plasma and brain homogenates were quantified using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the brain-to-plasma ratio.

    • For target engagement, hippocampal tissue was analyzed for the phosphorylation status of the S6 ribosomal protein, a downstream effector of mTORC1, using Western blotting.

  • Key Parameters Measured: Brain and plasma concentrations of this compound, brain:plasma ratio, and levels of phosphorylated S6 protein.

Electroconvulsive Seizure Threshold Test
  • Objective: To assess the acute anticonvulsant effect of this compound by determining the minimal current required to induce a seizure.

  • Animal Models:

    • Normal (non-epileptic) male NMRI mice.

    • Epileptic mice from the intrahippocampal kainate (IHK) model.

  • Procedure:

    • A pre-determined dose of this compound or vehicle was administered to the mice.

    • At the time of expected peak brain concentration, corneal electrodes were placed.

    • A series of brief electrical stimuli of increasing intensity were delivered.

    • The current at which a tonic hindlimb extension seizure was observed was recorded as the seizure threshold.

  • Key Parameters Measured: Seizure threshold current (in mA).

Chronic Seizure Monitoring in Epilepsy Models
  • Objective: To evaluate the long-term antiseizure efficacy of this compound on spontaneous recurrent seizures (SRS).

  • Animal Models:

    • Intrahippocampal Kainate (IHK) Model: Adult male CD-1 mice received a unilateral intrahippocampal injection of kainic acid to induce a status epilepticus, leading to the development of chronic, spontaneous focal seizures.

    • Tsc1GFAP CKO Model: This is a genetic mouse model of Tuberous Sclerosis Complex where the Tsc1 gene is conditionally deleted in astrocytes, leading to mTOR hyperactivation and spontaneous seizures.

  • Procedure:

    • Following the establishment of a stable baseline of spontaneous seizures (monitored via video-EEG), mice were chronically treated with this compound or vehicle.

    • Continuous video-EEG monitoring was performed throughout the treatment period to record the frequency and duration of spontaneous recurrent seizures.

  • Key Parameters Measured: Frequency of spontaneous recurrent seizures.

Visualizations

Signaling Pathway

The mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its hyperactivation is implicated in epileptogenesis. This compound acts as a catalytic inhibitor of both mTORC1 and mTORC2 complexes.

mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits PI3K PI3K Akt Akt PI3K->Akt activates Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Akt_p Akt (Ser473) mTORC2->Akt_p phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth promotes Epileptogenesis Epileptogenesis CellGrowth->Epileptogenesis

Caption: this compound inhibits both mTORC1 and mTORC2, key complexes in a pathway linked to epilepsy.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of this compound in animal models of epilepsy is depicted below.

experimental_workflow model_selection Animal Model Selection (e.g., IHK, Tsc1 CKO) drug_admin This compound Administration (Oral Gavage) model_selection->drug_admin seizure_induction Seizure Induction/Monitoring (EEG, Behavioral) drug_admin->seizure_induction pk_pd Pharmacokinetic/ Pharmacodynamic Analysis drug_admin->pk_pd data_acq Data Acquisition (Seizure Frequency, Threshold) seizure_induction->data_acq analysis Data Analysis (Statistical Comparison) data_acq->analysis logical_relationship rapalogs Rapalogs (e.g., Everolimus) limitations Limitations: - Poor Brain Penetration - Peripheral Side Effects rapalogs->limitations efficacy Improved Therapeutic Potential for Epilepsy This compound This compound advantages Advantages: - High Brain Permeability - Catalytic mTORC1/2 Inhibition - Good Tolerability This compound->advantages advantages->efficacy

References

Methodological & Application

Pqr620: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and preparation of Pqr620, a potent and selective dual mTORC1/2 inhibitor, for in vivo studies. This compound is an orally bioavailable and brain-penetrant compound that has demonstrated anti-tumor activity in various preclinical models.[1][2]

Physicochemical and Pharmacokinetic Properties of this compound

This compound exhibits favorable physicochemical properties that contribute to its good oral bioavailability and excellent brain penetration.[3][4] A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Weight445.47 g/mol [3]
FormulaC21H25F2N7O2[3]
In Vitro IC50 (Median, 44 lymphoma cell lines)250 nM[1]
In Vitro IC50 (A2058 melanoma cells, pSer473)0.2 µM[3]
In Vitro IC50 (A2058 melanoma cells, pSer235/236)0.1 µM[3]
Solubility (DMSO)6.4 mg/mL (14.37 mM)[3]
Solubility (pH 1.2)20.0 ± 6.5 mM[4][5]
Solubility (pH 6.8)33.7 ± 4.3 µM[4][5]
Cmax in Plasma (50 mg/kg, oral, mice)4.8 µg/ml[6][7]
Cmax in Brain (50 mg/kg, oral, mice)7.7 µg/ml[6][7]
Time to Cmax (Plasma and Brain)30 minutes[4][6][7]
Half-life (t1/2) (Plasma and Brain)~5 hours[4][6][7]
Maximum Tolerated Dose (MTD, mice)150 mg/kg[6][7]
Maximum Tolerated Dose (MTD, rats, 14-day study)30 mg/kg[6][7]

Dissolution and Preparation of this compound for In Vivo Administration

The appropriate formulation for this compound is crucial for achieving desired exposure and efficacy in in vivo studies. Several vehicle formulations have been reported to successfully dissolve and deliver this compound.

Important Considerations:

  • It is highly recommended to prepare a stock solution in DMSO first.[1]

  • For in vivo working solutions, add co-solvents sequentially.[1][3]

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][3]

  • Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]

  • The provided formulations are for reference; modifications may be necessary based on specific experimental requirements.[3]

Recommended Formulations for Oral Administration

The following table summarizes vehicle compositions that have been used for the oral administration of this compound.

FormulationAchieved ConcentrationNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.67 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.67 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.67 mM)Clear solution.[1]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline1 mg/mL (2.24 mM)Sonication is recommended.[3]
Protocol for Preparing this compound Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol describes the preparation of a 1 mg/mL this compound formulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), fresh/an-hydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Add Co-solvents Sequentially:

    • In a sterile conical tube, add the required volume of the this compound DMSO stock solution.

    • Add PEG300 to the tube. Vortex thoroughly until the solution is homogeneous.

    • Add Tween-80 to the mixture. Vortex again to ensure complete mixing.

    • Finally, add the saline solution to reach the final desired volume. Vortex thoroughly.

  • Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, sonicate the solution in a water bath until it becomes clear.

  • Administration: The freshly prepared formulation can be administered to animals via oral gavage.

G cluster_start Preparation of this compound Formulation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve add_peg 3. Add PEG300 dissolve->add_peg add_tween 4. Add Tween-80 add_peg->add_tween add_saline 5. Add Saline add_tween->add_saline administer 6. Administer to Animal add_saline->administer

Experimental workflow for this compound formulation.

Mechanism of Action: mTORC1/2 Inhibition

This compound is an ATP-competitive inhibitor that targets the kinase activity of both mTORC1 and mTORC2 complexes.[4][8] This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to rapalogs, which only allosterically inhibit mTORC1.[8]

Inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[8][9] This results in the suppression of protein synthesis and cell growth.

Inhibition of mTORC2 by this compound prevents the phosphorylation and activation of Akt at serine 473 (S473).[8][9] Since Akt is a key upstream activator of mTORC1, this action of this compound creates a feedback loop that further reinforces the inhibition of mTOR signaling.

G cluster_pathway This compound Signaling Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt (S473) mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival

This compound inhibits both mTORC1 and mTORC2 signaling.

In Vivo Experimental Design and Efficacy

This compound has demonstrated significant anti-tumor efficacy in various xenograft models. The following table summarizes a representative in vivo study.

Animal ModelCell LineTreatmentDosing ScheduleOutcomeReference
NOD-Scid miceSU-DHL-6 (GCB-DLBCL)This compound (100 mg/kg)Daily oral gavage for 14 days2-fold decrease in tumor volume vs. control[1]
NOD-Scid miceRIVA (ABC-DLBCL)This compound (100 mg/kg)Daily oral gavage for 21 days2-fold decrease in tumor volume vs. control[1]
SCID micepNSCLC-1 (NSCLC)This compound (30 mg/kg)Daily oral gavage for 21 daysRobust inhibition of xenograft growth[10]
Ovarian Carcinoma XenograftOVCAR-3This compoundDaily oral dosingSignificant inhibition of tumor growth[4][6]
General Protocol for an In Vivo Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of this compound in a xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-Scid, SCID)

  • Tumor cells for implantation

  • This compound formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

  • Oral gavage needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inoculate the appropriate number of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[1]

  • Randomization: Randomly assign mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control to the respective groups via oral gavage according to the planned dosing schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor the body weight of the animals regularly as an indicator of toxicity.[8]

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

G cluster_workflow In Vivo Efficacy Study Workflow implant 1. Tumor Cell Implantation monitor_growth 2. Monitor Tumor Growth implant->monitor_growth randomize 3. Randomize Mice monitor_growth->randomize treat 4. Administer this compound or Vehicle randomize->treat measure 5. Measure Tumor Volume & Body Weight treat->measure Repeat per schedule measure->treat endpoint 6. Study Endpoint & Analysis measure->endpoint

Workflow for a typical in vivo efficacy study.

References

Pqr620 in Mouse Xenograft Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Pqr620, a potent and selective dual mTORC1/2 inhibitor, in various mouse xenograft models. The included protocols are based on preclinical studies demonstrating its anti-tumor efficacy.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that targets the kinase activity of both mTORC1 and mTORC2 complexes.[1] This dual inhibition leads to a more complete blockade of the PI3K/AKT/mTOr signaling pathway, which is frequently dysregulated in cancer and promotes cell growth, proliferation, and survival.[1][2] Preclinical studies have shown the anti-tumor effects of this compound in various cancer types, making it a promising candidate for further development.[1][3]

This compound Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the mTOR kinase, a central regulator of cell growth and metabolism. By blocking both mTORC1 and mTORC2, this compound disrupts downstream signaling pathways that are critical for tumor progression.

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibition mTORC2 mTORC2 This compound->mTORC2 inhibition p70S6K p70 S6 Kinase mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT mTORC2->AKT Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Pqr620_Administration_Workflow cluster_formulation This compound Formulation cluster_administration Oral Administration weigh Weigh this compound dissolve Dissolve in DMSO (Vortex & Sonicate) weigh->dissolve add_vehicle Add Vehicle (HP-β-CD or Corn Oil) dissolve->add_vehicle mix Final Mix (Vortex & Sonicate) add_vehicle->mix calculate Calculate Dose Volume mix->calculate gavage Administer via Oral Gavage calculate->gavage repeat_dosing Repeat Daily gavage->repeat_dosing Xenograft_Workflow cluster_prep Preparation cell_culture Cell/Tissue Culture/Preparation implantation Tumor Implantation (Subcutaneous) cell_culture->implantation animal_prep Animal Preparation (e.g., 6-8 week old mice) animal_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment This compound/Vehicle Administration randomization->treatment evaluation Efficacy Evaluation (Tumor Volume, Body Weight) treatment->evaluation

References

Application Notes and Protocols: Pqr620 Treatment in OVCAR-3 Ovarian Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical characterization and effects of Pqr620, a potent and selective mTORC1/2 inhibitor, with a specific focus on its application to the OVCAR-3 human ovarian carcinoma cell line. Detailed protocols for key experimental assays are also included to facilitate further research.

Introduction to this compound

This compound is a novel, orally bioavailable, and brain-penetrant ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase. It targets both mTOR complex 1 (mTORC1) and mTORC2, key regulators of cell growth, proliferation, metabolism, and survival. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, including ovarian carcinoma, making it a critical therapeutic target. This compound has demonstrated significant anti-tumor effects in both in vitro and in vivo models.

Data Presentation

While specific in vitro quantitative data for this compound on OVCAR-3 cells is not extensively available in the public domain, the following tables summarize the known efficacy and provide reference values from other cancer cell lines.

Table 1: In Vivo Efficacy of this compound in OVCAR-3 Xenograft Model

Animal ModelCell LineTreatmentDosingOutcomeCitation
Mouse XenograftOVCAR-3This compoundDaily oral dosingSignificantly inhibited tumor growth[1][2]

Table 2: In Vitro Potency of this compound in Other Cancer Cell Lines (Reference)

Cell LineCancer TypeAssayIC50Citation
A2058MelanomaInhibition of pSer473-PKB/Akt phosphorylation0.2 µM
A2058MelanomaInhibition of pSer235/236-S6 phosphorylation0.1 µM
44 Lymphoma Cell LinesLymphomaCell ProliferationMedian IC50 of 250 nM

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of mTOR, which in turn blocks the phosphorylation of its downstream effectors. This leads to the inhibition of protein synthesis, cell cycle progression, and cell growth, and can induce apoptosis.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P (Ser473) S6K1 S6K1 mTORC1->S6K1 P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on OVCAR-3 cells.

OVCAR-3 Cell Culture Protocol
  • Media Preparation: Prepare RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS) and 0.01 mg/mL bovine insulin.

  • Cell Thawing:

    • Rapidly thaw the cryopreserved vial of OVCAR-3 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding and Maintenance:

    • Plate the cells in a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C.

    • Neutralize the trypsin with complete growth medium and centrifuge.

    • Resuspend the cell pellet and plate at a 1:2 to 1:4 split ratio.

Cell_Culture_Workflow Thaw Thaw Cells Culture Culture in T-75 Flask (37°C, 5% CO2) Thaw->Culture Passage Passage at 80-90% Confluency Culture->Passage Passage->Culture Re-culture Experiment Use for Experiments Passage->Experiment

Caption: OVCAR-3 cell culture and passaging workflow.

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed OVCAR-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Seed Seed OVCAR-3 Cells (96-well plate) Treat Treat with this compound (24-72h) Seed->Treat Add_MTT Add MTT Reagent (4h incubation) Treat->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis (Annexin V/PI) Assay Protocol
  • Cell Treatment: Seed OVCAR-3 cells in a 6-well plate and treat with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Apoptosis_Assay_Workflow Seed_Treat Seed & Treat OVCAR-3 Cells Harvest Harvest Cells Seed_Treat->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Apoptotic Cells Analyze->Quantify

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Protocol for mTOR Signaling
  • Protein Extraction: Treat OVCAR-3 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow Lysis Cell Lysis & Protein Extraction Quant Protein Quantification (BCA) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis Logical_Relationship This compound This compound Treatment mTOR_Inhibition Inhibition of mTORC1/2 This compound->mTOR_Inhibition Downstream_Effects Decreased Phosphorylation of Akt, S6K1, 4E-BP1 mTOR_Inhibition->Downstream_Effects Cellular_Outcomes Inhibition of Protein Synthesis & Cell Cycle Arrest Downstream_Effects->Cellular_Outcomes Final_Result Decreased Cell Viability & Induction of Apoptosis Cellular_Outcomes->Final_Result

References

Pqr620: Application Notes and Protocols for Lymphoma and Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pqr620 is a potent and selective, orally bioavailable, and brain-penetrant dual inhibitor of mTORC1 and mTORC2 kinases. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling cascade is a critical pathway regulating cell growth, proliferation, and survival, and its dysregulation is a frequent event in various cancers, including lymphoma and glioblastoma. This compound's ability to inhibit both mTORC1 and mTORC2 offers a more comprehensive blockade of this pathway compared to first-generation mTOR inhibitors (rapalogs), which only target mTORC1.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical research models of lymphoma and glioblastoma.

Application in Lymphoma Research

This compound has demonstrated significant anti-tumor activity in a broad range of lymphoma subtypes.[1][4] Preclinical studies have shown its efficacy as a single agent and in combination with other targeted therapies, such as the BCL2 inhibitor venetoclax.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of this compound in Lymphoma Cell Lines

Lymphoma SubtypeNumber of Cell LinesMedian IC50 (nM) after 72h95% Confidence Interval (nM)
All Lymphomas56249.53221–294
Mantle Cell Lymphoma (MCL)Not SpecifiedMost Sensitive SubtypeNot Specified
ALK+ Anaplastic Large Cell Lymphoma (ALK+ALCL)Not SpecifiedLeast Sensitive SubtypeNot Specified
Diffuse Large B-cell Lymphoma (DLBCL) - TP53 wild-typeNot Specified13674–233
Diffuse Large B-cell Lymphoma (DLBCL) - TP53 inactivatedNot Specified300242–364

Table 2: In Vivo Efficacy of this compound in Lymphoma Xenograft Models

Xenograft ModelCell LineTreatmentTumor Volume ReductionStatistical Significance
GCB-DLBCLSU-DHL-6This compound (100 mg/kg/day, p.o.)2-fold decrease vs. controlp < 0.005 (Days 7, 9, 11, 14)
ABC-DLBCLRIVAThis compound (100 mg/kg/day, p.o.)2-fold decrease vs. controlp < 0.005 (Days 14, 16, 19, 21)
Experimental Protocols

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in lymphoma cell lines.

Materials:

  • Lymphoma cell lines (e.g., DLBCL, MCL)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 384-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

  • Digital drug dispenser (e.g., Tecan D300e)

Procedure:

  • Seed lymphoma cells in 384-well plates at an appropriate density in complete growth medium.

  • Allow cells to attach and resume growth overnight.

  • Using a digital dispenser, treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plates and the cell viability reagent to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

This protocol is to assess the effect of this compound on the mTOR signaling pathway in lymphoma cells.

Materials:

  • Lymphoma cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: p-p70 S6K (Thr389), p-4E-BP1 (Thr37/46), p-AKT (Ser473), total p70 S6K, total 4E-BP1, total AKT, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Treat lymphoma cells with this compound (e.g., 2 µM) or DMSO for 24 hours.

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the extent of protein phosphorylation.

Visualizations

Pqr620_Lymphoma_Signaling cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 feedback activation p70S6K p70 S6K mTORC1->p70S6K p-p70 S6K (T389) FourEBP1 4E-BP1 mTORC1->FourEBP1 p-4E-BP1 (T37/46) mTORC2->AKT p-AKT (S473) CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth FourEBP1->CellGrowth This compound This compound This compound->mTORC1 This compound->mTORC2

This compound inhibits both mTORC1 and mTORC2 signaling pathways in lymphoma.

Lymphoma_Xenograft_Workflow Start Subcutaneous inoculation of lymphoma cells (e.g., 5-10x10^6 cells) into NOD-Scid mice TumorGrowth Tumor growth to 100-150 mm^3 Start->TumorGrowth Treatment Daily oral administration of this compound (e.g., 100 mg/kg) or vehicle control TumorGrowth->Treatment Monitoring Tumor volume measurement (2-3 times/week) Treatment->Monitoring Endpoint Endpoint analysis: - Tumor growth inhibition - Biomarker analysis Monitoring->Endpoint

Workflow for in vivo efficacy studies of this compound in lymphoma xenograft models.

Application in Glioblastoma Research

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, and the mTOR pathway is frequently hyperactivated in this disease. The brain-penetrant nature of this compound makes it a promising candidate for the treatment of glioblastoma. While direct preclinical studies of this compound in glioblastoma are emerging, the protocols and principles from other mTOR inhibitors in GBM models are highly applicable.

Quantitative Data Summary

As of the latest available data, specific in vitro IC50 and in vivo efficacy data for this compound in glioblastoma cell lines and xenograft models are not as extensively published as for lymphoma. However, studies on other brain-penetrant PI3K/mTOR inhibitors provide a strong rationale for its investigation. For instance, the brain-penetrant PI3K/mTOR inhibitor GDC-0084 has shown significant tumor growth inhibition in U87 glioblastoma xenografts.

Experimental Protocols

This protocol is for assessing the effect of this compound on the viability of glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, T98G)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 48-72 hours.

  • Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add solubilization solution and incubate with shaking to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate cell viability as a percentage of the vehicle-treated control.

This protocol is to confirm the mechanism of action of this compound in glioblastoma cells.

Materials:

  • Glioblastoma cell lines

  • This compound

  • Lysis buffer, protein assay, and electrophoresis reagents as in Protocol 2.

  • Primary antibodies: p-AKT (Ser473), p-S6 (Ser235/236), total AKT, total S6, and a loading control.

Procedure:

  • Treat glioblastoma cells with this compound at various concentrations and time points.

  • Follow the western blotting procedure as outlined in Protocol 2.

  • Probe the membrane with antibodies specific for key nodes in the mTOR pathway relevant to glioblastoma.

Visualizations

Pqr620_Glioblastoma_Signaling cluster_receptor Growth Factor Receptors cluster_pathway PI3K/AKT/mTOR Pathway cluster_effects Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival mTORC2 mTORC2 mTORC2->AKT p-AKT (S473) This compound This compound This compound->mTORC1 This compound->mTORC2

This compound targets the frequently activated PI3K/AKT/mTOR pathway in glioblastoma.

Glioblastoma_Research_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Glioblastoma Cell Lines Viability Cell Viability Assay (IC50) CellLines->Viability WesternBlot Western Blot (Pathway Analysis) CellLines->WesternBlot OrthotopicModel Orthotopic Xenograft Model Viability->OrthotopicModel WesternBlot->OrthotopicModel Treatment This compound Treatment (Oral Gavage) OrthotopicModel->Treatment Imaging Bioluminescence Imaging Treatment->Imaging SurvivalAnalysis Survival Analysis Imaging->SurvivalAnalysis

Logical workflow for preclinical evaluation of this compound in glioblastoma.

Conclusion

This compound is a promising therapeutic agent for lymphomas and holds significant potential for the treatment of glioblastoma due to its dual mTORC1/2 inhibitory activity and ability to cross the blood-brain barrier. The provided data and protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound in these challenging malignancies. Future studies should focus on identifying predictive biomarkers of response and exploring rational combination strategies to enhance its anti-tumor activity.

References

Application Notes and Protocols for Pqr620 IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pqr620 is a potent and selective, brain-penetrant dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various human cancers, playing a crucial role in cell proliferation, growth, survival, and metabolism.[2] As an ATP-competitive mTOR inhibitor, this compound offers a promising therapeutic strategy by comprehensively blocking mTOR signaling, which has been shown to have anti-tumor effects in a range of cancer models.[1][3] These application notes provide a summary of the reported anti-proliferative activity of this compound across different cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).

Data Presentation: this compound IC50 Values

Cancer TypeCell Line PanelKey FindingsReported IC50 Values
Lymphoma 56 lymphoma cell lines (including DLBCL, MCL, ALCL, and others)This compound demonstrated broad anti-proliferative activity. Mantle Cell Lymphoma (MCL) was identified as the most sensitive subtype, while ALK+ Anaplastic Large Cell Lymphoma (ALCL) was the least sensitive. The activity was largely cytostatic.Median IC50: 250 nM[3]
Broad Cancer Panel 66 cancer cell lines from diverse tumor tissues (NTRC Oncolines)This compound showed potent growth-inhibitory effects across a wide variety of cancer cell lines.Mean IC50 for growth inhibition: 0.92 µM[1]
Non-Small Cell Lung Cancer (NSCLC) Primary human NSCLC cells and established cell lines (A549, NCI-H1944)This compound inhibited cell growth, proliferation, and induced apoptosis.Effective concentrations reported in the range of 30-1000 nM.

Note: IC50 values are dependent on the specific experimental conditions, including the assay used, incubation time, and cell density. The data presented here are for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the methodology for its characterization, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for IC50 determination.

mTOR_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT TSC TSC1/2 AKT->TSC inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

IC50_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding drug_treatment Add Serial Dilutions of this compound cell_seeding->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_incubation solubilization Solubilize Formazan (B1609692) Crystals (e.g., with DMSO) formazan_incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis: Dose-Response Curve & IC50 Calculation read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination using MTT assay.

Experimental Protocols

The following is a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials and Reagents
  • This compound compound

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol

Day 1: Cell Seeding

  • Cell Culture: Culture the selected cancer cell lines in T-75 flasks with complete medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Cell Counting: Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and seed 100 µL into each well of a 96-well plate.

  • Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

Day 2: this compound Treatment

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM is a good starting point). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

Day 5: MTT Assay and Data Acquisition

  • MTT Addition: After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of blank wells (medium with MTT and DMSO, but no cells) from all other readings.

  • Calculate Percent Viability: The percent viability for each this compound concentration is calculated as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

References

Troubleshooting & Optimization

Pqr620 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Pqr620. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure successful preparation of this compound solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The most recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is advisable to use fresh, high-purity, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[4]

Q2: I am observing low solubility of this compound in DMSO. What could be the issue?

A2: Several factors can contribute to low solubility in DMSO. Ensure your DMSO is fresh and not hygroscopic, as moisture can reduce solubility.[3][4] Sonication and gentle warming can also aid in dissolution.[1][3] If issues persist, consider preparing a fresh stock solution.

Q3: Can I dissolve this compound in aqueous buffers directly?

A3: this compound has very low solubility in water (<1 mg/mL).[4] Direct dissolution in aqueous buffers is not recommended for creating primary stock solutions. For final experimental dilutions, it is crucial to first dissolve this compound in an appropriate organic solvent like DMSO before further dilution into aqueous media.

Q4: What are the suggested formulations for in vivo studies?

A4: For in vivo administration, several formulations have been suggested. These typically involve a co-solvent system to maintain this compound in solution. Commonly used formulations include combinations of DMSO, PEG300, Tween 80, and saline, or DMSO with corn oil.[1][3]

Troubleshooting Guide: this compound Solubility Issues

If you are experiencing difficulties dissolving this compound, follow this troubleshooting workflow:

Pqr620_Solubility_Troubleshooting start Start: this compound Solubility Issue check_solvent Step 1: Verify Solvent Quality - Is the DMSO fresh and anhydrous? start->check_solvent use_fresh_dmso Action: Use fresh, high-purity DMSO. check_solvent->use_fresh_dmso No aid_dissolution Step 2: Aid Dissolution - Have you tried sonication or gentle warming? check_solvent->aid_dissolution Yes use_fresh_dmso->aid_dissolution apply_sonication Action: Sonicate the solution. Gentle warming may also be applied. aid_dissolution->apply_sonication No check_concentration Step 3: Review Concentration - Is the target concentration within the reported solubility limits? aid_dissolution->check_concentration Yes apply_sonication->check_concentration adjust_concentration Action: Adjust concentration to be within the soluble range. check_concentration->adjust_concentration No prepare_fresh Step 4: Prepare a Fresh Stock - If issues persist, prepare a new stock solution. check_concentration->prepare_fresh Yes adjust_concentration->prepare_fresh successful_dissolution Outcome: Successful Dissolution prepare_fresh->successful_dissolution Success unsuccessful_dissolution Outcome: Persistent Issues Contact Technical Support prepare_fresh->unsuccessful_dissolution Failure

Caption: Troubleshooting workflow for this compound solubility.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below. Note that values can vary slightly between suppliers.

Solvent/VehicleSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO6.4 - 2014.37 - 44.89Sonication and warming may be required. Use fresh, anhydrous DMSO.[1][3][4]
Ethanol0.1 - 2-Slightly soluble.[2][4]
Water<1-Practically insoluble.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08≥ 4.67For in vivo use. Add solvents sequentially.[1][3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08≥ 4.67For in vivo use.[3]
10% DMSO + 90% Corn Oil≥ 2.08≥ 4.67For in vivo use.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO (in vitro)

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Pqr620_DMSO_Stock_Preparation start Start: Prepare 10 mM this compound in DMSO weigh 1. Weigh this compound (MW: 445.47 g/mol) start->weigh add_dmso 2. Add appropriate volume of fresh, anhydrous DMSO weigh->add_dmso vortex 3. Vortex briefly to mix add_dmso->vortex sonicate 4. Sonicate the solution in a water bath vortex->sonicate warm 5. If needed, warm gently (e.g., 37°C) sonicate->warm check_dissolution 6. Visually inspect for complete dissolution warm->check_dissolution store 7. Aliquot and store at -20°C or -80°C check_dissolution->store end End: this compound Stock Solution Ready store->end

Caption: Workflow for preparing a this compound DMSO stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 4.45 mg of this compound.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the vial briefly to ensure the powder is wetted by the solvent.

  • Sonication: Place the vial in a sonicator water bath and sonicate until the solution becomes clear. This is a recommended step to aid dissolution.[1]

  • Warming (Optional): If the compound does not fully dissolve with sonication, gentle warming may be applied.[3] Be cautious not to overheat the solution.

  • Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4]

Protocol 2: Preparation of this compound Formulation for in vivo Oral Administration

This protocol describes the preparation of a this compound formulation suitable for oral gavage in animal models.

Pqr620_In_Vivo_Formulation start Start: Prepare this compound for Oral Gavage dissolve_dmso 1. Dissolve this compound in 10% of the final volume with DMSO start->dissolve_dmso add_peg300 2. Add 40% of the final volume with PEG300 dissolve_dmso->add_peg300 add_tween80 3. Add 5% of the final volume with Tween 80 add_peg300->add_tween80 add_saline 4. Add 45% of the final volume with Saline add_tween80->add_saline mix_well 5. Vortex or sonicate until a clear solution is formed add_saline->mix_well use_immediately 6. Use the formulation immediately after preparation mix_well->use_immediately end End: In Vivo Formulation Ready use_immediately->end

Caption: Workflow for preparing an in vivo formulation of this compound.

Methodology:

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO, which will constitute 10% of the final formulation volume.

  • Sequential Addition of Solvents:

    • Add PEG300 to the DMSO solution to make up 40% of the final volume and mix thoroughly.

    • Next, add Tween 80 to constitute 5% of the final volume and mix.

    • Finally, add saline to make up the remaining 45% of the final volume.[1][3]

  • Homogenization: Vortex or sonicate the mixture until a clear and homogenous solution is obtained. It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[1]

  • Immediate Use: It is recommended to prepare this formulation fresh and use it immediately.[1]

References

Pqr620 Technical Support Center: Optimizing Concentration for Maximum Tumor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Pqr620 concentration for maximal tumor inhibition in experimental settings. This resource includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key quantitative data to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable and selective, brain-penetrant dual inhibitor of mTORC1 and mTORC2.[1][2][3] It functions as an ATP-competitive inhibitor of the mTOR kinase, which is a central regulator of cell growth, proliferation, and survival.[3] By inhibiting both mTORC1 and mTORC2, this compound disrupts the PI3K/AKT/mTOR signaling cascade, a pathway frequently overactivated in cancer.[4][5] This inhibition leads to reduced phosphorylation of downstream targets like p70 S6 kinase (S6K) and 4E-BP1, ultimately resulting in decreased cell proliferation and, in some cases, apoptosis.[4][6]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. Based on published data, a general effective range is from the low nanomolar to the low micromolar range. For initial experiments, a dose-response study is recommended, starting from approximately 10 nM to 10 µM, to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.

Q3: How should I prepare and store this compound stock solutions?

A3: For in vitro experiments, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM or 20.8 mg/mL).[1] This stock solution should be aliquoted and stored at -20°C for up to one year or -80°C for up to two years to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is not toxic to the cells (typically below 0.1%).

Q4: Is this compound cytotoxic or cytostatic?

A4: The anti-tumor activity of this compound appears to be primarily cytostatic, meaning it inhibits cell proliferation rather than directly inducing cell death.[1][4] However, apoptosis has been observed in a subset of cell lines, and combining this compound with other agents, such as the BCL2 inhibitor venetoclax, can lead to increased cytotoxicity.[4]

Q5: What are the known off-target effects of this compound?

A5: this compound has been shown to have excellent selectivity for mTOR over other protein kinases, including PI3Kα.[1][6] However, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out. One study in non-small cell lung cancer (NSCLC) cells suggested that this compound can also induce sphingosine (B13886) kinase 1 (SphK1) inhibition, leading to ceramide production and oxidative stress, which may contribute to its anti-tumor activity independently of mTOR inhibition.[7][8]

Troubleshooting Guide

Observation Possible Cause Suggested Solution
Low or no inhibitory effect on tumor cell growth. Incorrect this compound concentration: The concentration used may be too low for the specific cell line.Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the IC50 for your cell line.
Degraded compound: Improper storage or multiple freeze-thaw cycles may have compromised the compound's activity.Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C or -80°C.
Cell line resistance: The cell line may have intrinsic or acquired resistance to mTOR inhibitors.Verify the activation status of the PI3K/AKT/mTOR pathway in your cell line (e.g., by checking phosphorylation of AKT, S6K). Consider using a different cell line or exploring combination therapies.
High levels of cell toxicity or death, even at low concentrations. High this compound concentration: The concentration may be too high, leading to non-specific toxicity.Lower the concentration of this compound. Perform a viability assay (e.g., trypan blue exclusion or MTT assay) to determine the cytotoxic concentration range.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO).
Inconsistent or variable results between experiments. Inconsistent cell conditions: Variations in cell passage number, confluency, or growth phase can affect drug sensitivity.Use cells within a consistent passage number range. Seed cells at a consistent density and allow them to adhere and stabilize before adding the compound.
Inaccurate drug concentration: Errors in preparing dilutions can lead to variability.Prepare fresh dilutions for each experiment from a reliable stock solution. Calibrate pipettes regularly.
No change in phosphorylation of downstream mTOR targets (e.g., p-S6K, p-4E-BP1). Insufficient incubation time: The duration of this compound treatment may be too short to observe changes in protein phosphorylation.Perform a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal time point for observing downstream effects.
Technical issues with Western blotting: Problems with antibody quality, protein extraction, or transfer can lead to a lack of signal.Optimize your Western blotting protocol. Use validated antibodies and include appropriate positive and negative controls.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
A2058Melanoma100 (for pSer235/236 S6)Inhibition of phosphorylation.[1][6]
200 (for pSer473 AKT)Inhibition of phosphorylation.[1][6]
Lymphoma Cell Lines (Panel of 44)LymphomaMedian: 250Activity was higher in B-cell than in T-cell tumors.[1]
Lymphoma Cell Lines (Panel of 56)LymphomaMedian: 249.53Mantle cell lymphoma was the most sensitive subtype.[4]

Table 2: In Vivo Dosing of this compound in Xenograft Models

Animal ModelCancer TypeDoseRouteScheduleOutcome
NOD-Scid MiceDiffuse Large B-cell Lymphoma (DLBCL)100 mg/kgOralDaily for 14-21 days2-fold decrease in tumor volume compared to control.[1]
SCID MiceNon-Small Cell Lung Cancer (NSCLC)30 mg/kgOralDaily for 21 daysSignificant inhibition of xenograft growth.[7]
MiceOvarian Carcinoma (OVCAR-3)Not specifiedOralDailySignificant inhibition of tumor growth.[2][3]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound in Cancer Cell Lines
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. The concentration range should span from a high concentration (e.g., 20 µM) to a low concentration (e.g., 1 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Drug Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: After incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the values to the vehicle control. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Pqr620_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 S6K p70 S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT_Ser473 AKT (Ser473) mTORC2->AKT_Ser473 PI3K PI3K/AKT PI3K->mTORC1 PI3K->mTORC2 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation AKT_Ser473->mTORC1 Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis end End data_analysis->end Troubleshooting_Logic rect_node rect_node start No Tumor Inhibition? check_conc Is Concentration Optimal? start->check_conc check_compound Is Compound Active? check_conc->check_compound Yes solution_dose Perform Dose-Response check_conc->solution_dose No check_resistance Is Cell Line Resistant? check_compound->check_resistance Yes solution_fresh Use Fresh Aliquot check_compound->solution_fresh No solution_pathway Verify Pathway Activation check_resistance->solution_pathway Yes

References

Troubleshooting Pqr620 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability issues with the mTORC1/2 inhibitor, Pqr620, in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR). It acts as an ATP-competitive inhibitor, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2][3] This dual inhibition blocks downstream signaling pathways involved in cell growth, proliferation, and survival.[4] this compound has demonstrated anti-tumor activity in various cancer models, including lymphomas and non-small cell lung cancer.[1][5]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] It has low solubility in water.[1] For cell culture experiments, a common practice is to prepare a concentrated stock solution in DMSO.[1]

Q3: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[1]

  • Stock Solutions (in solvent): Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1][6] Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][2]

Q4: Why is my this compound losing activity in my long-term cell culture experiment?

Several factors can contribute to a loss of this compound activity over time in cell culture:

  • Chemical Instability: The compound may degrade in the aqueous, warm (37°C), and CO₂-rich environment of a cell culture incubator.

  • Precipitation: this compound has low aqueous solubility.[1] Diluting a concentrated DMSO stock into aqueous culture medium can cause the compound to precipitate out of solution, especially at higher concentrations or over time.

  • Metabolism by Cells: Cells may metabolize this compound, reducing its effective concentration. This compound shows moderate metabolic stability in mouse liver microsomes and limited stability in human hepatocytes.[7][8][9][10]

  • Adsorption to Plastics: Small molecules can bind to the plastic surfaces of culture plates and pipette tips, lowering the available concentration in the medium.[11]

Troubleshooting Guides

This section provides a question-and-answer guide to directly address specific issues you might encounter.

Problem 1: Reduced or inconsistent inhibitory effect of this compound over several days.

  • Question: I'm not seeing the expected level of mTOR inhibition, or the effect diminishes after 24-48 hours. What should I do?

  • Answer: This could be due to compound degradation or depletion.

    • Possible Cause: this compound is being depleted from the medium faster than anticipated.

    • Suggested Solution:

      • Replenish the medium: For multi-day experiments, replace the culture medium with freshly prepared this compound-containing medium every 24-48 hours.

      • Verify stock solution integrity: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.[6]

      • Perform a time-course experiment: Assess the stability and activity of this compound in your specific cell culture medium over time. (See Experimental Protocol 1).

Problem 2: Visible precipitate in the culture medium after adding this compound.

  • Question: I noticed a cloudy or crystalline precipitate in my wells after adding the this compound working solution. How can I prevent this?

  • Answer: Precipitation is a common issue for compounds with low aqueous solubility.

    • Possible Cause: The final concentration of this compound exceeds its solubility limit in the culture medium. The final DMSO concentration may also be too low to maintain solubility.

    • Suggested Solution:

      • Check final concentration: Ensure your working concentration is appropriate. This compound has shown activity in the nanomolar to low micromolar range (e.g., median IC50 of 250 nM in lymphoma cell lines).[1][4]

      • Optimize dilution: When preparing the working solution, add the DMSO stock to the culture medium dropwise while vortexing or swirling to ensure rapid mixing and minimize local concentrations that can trigger precipitation.

      • Use a solubilizing agent (for in vivo): For animal studies, formulations may include agents like CMC-Na, PEG300, Tween-80, or corn oil to improve solubility.[1][2] While not standard for in vitro work, this highlights the compound's solubility challenges.

      • Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes help maintain solubility.

Problem 3: High variability in results between replicate wells or experiments.

  • Question: My results with this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results often stem from issues with solution preparation and handling.[11]

    • Possible Cause: Incomplete solubilization of the stock solution or inconsistent pipetting of a partially precipitated working solution. Adsorption to plastics can also introduce variability.[11]

    • Suggested Solution:

      • Ensure complete dissolution: Before making dilutions, ensure your this compound stock solution is completely dissolved. Gentle warming or sonication might be necessary.[2]

      • Use low-protein-binding plastics: To minimize adsorption, use low-protein-binding microplates and pipette tips.[11]

      • Prepare fresh dilutions: Always prepare fresh working solutions for each experiment from a validated stock to avoid issues with the stability of diluted solutions.[6]

Data Presentation

Table 1: this compound Solubility and Storage Summary

ParameterSolvent/ConditionValue/RecommendationCitation
Solubility DMSO≥ 20 mg/mL (44.89 mM)[1]
Ethanol~2 mg/mL[1]
Water< 1 mg/mL[1]
Storage (Powder) -20°CUp to 3 years[1][3]
Storage (Stock in Solvent) -80°CUp to 1 year[1][2]
-20°CUp to 1 month[1][3]
Handling Stock SolutionsAliquot to avoid freeze-thaw cycles[1][6]

Experimental Protocols

Protocol 1: Assessing the Stability and Activity of this compound in Cell Culture Medium

This protocol allows you to determine the half-life and effective duration of this compound activity under your specific experimental conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your cell line of interest (e.g., A549, SU-DHL-6)[1][5]

  • Complete cell culture medium (with and without serum)

  • Multi-well culture plates (low-protein-binding recommended)[11]

  • LC-MS/MS system for concentration analysis (if available)

  • Reagents for Western blotting (antibodies for p-AKT (Ser473), p-S6, total AKT, total S6)

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.

    • Prepare two sets of complete culture medium: one with your standard serum concentration (e.g., 10% FBS) and one without serum.

    • Dilute the this compound stock solution into both types of pre-warmed media to your typical working concentration (e.g., 1 µM).

  • Incubation:

    • Add 1 mL of the this compound-containing media to triplicate wells of a 24-well plate for each condition (with and without serum).

    • Include control wells with medium and DMSO only.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect 100 µL aliquots from each well.

    • Immediately process samples for analysis or store at -80°C.

  • Analysis (Choose one or both):

    • Method A: Chemical Stability (LC-MS/MS): Analyze the collected media samples to quantify the remaining concentration of this compound at each time point. This provides a direct measure of chemical stability.

    • Method B: Functional Stability (Western Blot):

      • Culture your cells to ~70-80% confluency.

      • Treat cells with this compound-containing media that has been pre-incubated for the different time points (0, 2, 8, 24, 48, 72 hours).

      • After a short treatment period (e.g., 2-4 hours), lyse the cells and perform a Western blot to analyze the phosphorylation status of mTORC1/2 substrates like p-AKT (Ser473) or p-S6.

      • A decrease in the ability of the "aged" media to inhibit phosphorylation indicates a loss of functional this compound.

Protocol 2: Preparing Stable this compound Working Solutions for Cell Culture

This protocol provides best practices for preparing dilutions of this compound to minimize precipitation and ensure consistency.

Materials:

  • Validated 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Warm Medium: Ensure your complete cell culture medium is equilibrated to 37°C.

  • Perform Serial Dilution (if necessary): For very low final concentrations, it may be beneficial to perform an intermediate dilution of the 10 mM stock in pure DMSO first.

  • Final Dilution:

    • Add the required volume of pre-warmed medium to a sterile tube.

    • While gently vortexing or swirling the tube of medium, add the required volume of this compound stock solution drop-by-drop.

    • Crucial Step: Do not add the medium to the concentrated DMSO stock. Always add the small volume of DMSO stock to the large volume of aqueous medium.

  • Visual Inspection: After mixing, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to lower the final concentration.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store this compound diluted in culture medium for extended periods.[6]

Mandatory Visualizations

Pqr620_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits S6K1 p70 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 AKT AKT mTORC2->AKT Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Troubleshooting_Workflow start Start: Reduced this compound Activity in Long-Term Assay q1 Is there visible precipitate in the media? start->q1 sol1 Action: 1. Lower final concentration. 2. Optimize dilution protocol. (Add stock to warm media while vortexing) q1->sol1 Yes q2 Are you replenishing the compound/media? q1->q2 No sol1->q2 sol2 Action: Replace media with fresh This compound every 24-48h. q2->sol2 No q3 Is the stock solution old or freeze-thawed? q2->q3 Yes sol2->q3 sol3 Action: Prepare fresh stock in anhydrous DMSO. Aliquot. q3->sol3 Yes end Perform Stability Assay (Protocol 1) to confirm half-life in your system q3->end No sol3->end

Caption: Workflow for troubleshooting loss of this compound activity.

References

Pqr620 Resistance Mechanisms in Cancer Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pqr620, a potent and selective dual TORC1/2 kinase inhibitor. The information provided is intended to help address specific experimental issues and provide clarity on the mechanisms of action and potential resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of mTOR kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition leads to the disruption of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival in many cancers.[1][3] this compound has been shown to downregulate the phosphorylation of key downstream effectors of mTORC1 (p-p70 S6K, p-4E-BP1) and mTORC2 (p-AKT at Ser473).[1][3]

Q2: Why am I observing a cytostatic rather than a cytotoxic effect in my cancer cell line upon this compound treatment?

This is a frequently observed outcome. Studies have shown that this compound is largely cytostatic in a majority of lymphoma cell lines, with apoptosis induction seen in only a small fraction (around 14%) of the tested lines.[1] This suggests that for many cancer cells, mTOR inhibition by this compound leads to a halt in proliferation (cell cycle arrest) rather than programmed cell death. The specific genetic background of the cell line, including the status of key apoptosis regulators like BCL2, MYC, and TP53, may influence the cellular response to this compound.[1]

Q3: Could there be resistance mechanisms that are independent of the Akt-mTOR pathway?

Yes, research in non-small cell lung cancer (NSCLC) cells suggests the existence of Akt-mTOR-independent mechanisms of this compound-induced cytotoxicity.[4] Even when Akt-mTOR activation was restored, it only partially inhibited the cytotoxic effects of this compound.[4] One identified alternative mechanism is the inhibition of sphingosine (B13886) kinase 1 (SphK1), leading to the accumulation of pro-apoptotic ceramides (B1148491) and oxidative stress.[4]

Q4: I am not seeing the expected level of p-AKT (Ser473) downregulation. What could be the reason?

Several factors could contribute to this observation:

  • Feedback Loops: Inhibition of mTORC1 can sometimes lead to feedback activation of other oncogenic pathways, including the PI3K/AKT pathway, which could counteract the direct inhibitory effect of this compound on mTORC2.[4]

  • Cell Line Specificity: The intricate wiring of signaling pathways can vary significantly between different cancer cell lines. Some cell lines may have redundant signaling pathways that maintain AKT phosphorylation.

  • Experimental Conditions: Ensure that the experimental parameters such as this compound concentration and treatment duration are optimal for your specific cell line. A time-course and dose-response experiment is recommended to determine the optimal conditions.

Q5: What is the general in vitro potency of this compound across different cancer cell lines?

This compound has shown potent anti-tumor activity across a wide range of cancer cell lines. For instance, in a panel of 56 lymphoma cell lines, the median IC50 value after 72 hours of exposure was 250 nM.[1] However, sensitivity can vary, with some lymphoma subtypes like ALK+ anaplastic large cell lymphoma (ALCL) showing reduced sensitivity.[1]

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound in cell viability assays.
  • Possible Cause 1: Cell Seeding Density. Inconsistent initial cell numbers can significantly impact the final readout.

    • Solution: Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure even cell distribution in the wells.

  • Possible Cause 2: this compound Stability. The compound may degrade if not stored or handled properly.

    • Solution: Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution.

  • Possible Cause 3: Assay Duration. The cytostatic nature of this compound means that shorter incubation times might not be sufficient to observe a significant effect on cell viability.

    • Solution: Extend the treatment duration (e.g., 72 hours or longer) to allow for the anti-proliferative effects to become more pronounced.[1]

Problem: Difficulty in detecting changes in protein phosphorylation by Western Blot.
  • Possible Cause 1: Suboptimal Antibody. The quality of phospho-specific antibodies can be variable.

    • Solution: Use validated antibodies from reputable suppliers. Run positive and negative controls to ensure antibody specificity.

  • Possible Cause 2: Timing of Lysate Collection. The phosphorylation status of signaling proteins can change rapidly.

    • Solution: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition of phosphorylation of downstream targets like p-AKT, p-p70 S6K, and p-4E-BP1 following this compound treatment.[3]

  • Possible Cause 3: Inefficient Protein Lysis and Phosphatase Activity.

    • Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell Line HistotypeNumber of Cell Lines TestedMedian IC50 (72h)Reference
Lymphoma (Overall)56250 nM[1]
Mantle Cell Lymphoma (MCL)-High Sensitivity[1]
ALK+ Anaplastic Large Cell Lymphoma (ALCL)-Reduced Sensitivity[1]

Key Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and calculate IC50 values using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K/AKT/mTOR Pathway
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound (e.g., 2 µM) or DMSO for the desired time (e.g., 24 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT Ser473, anti-AKT, anti-p-p70 S6K Thr389, anti-p70 S6K, anti-p-4E-BP1 Thr37/46, anti-4E-BP1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Pqr620_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 p70S6K p70 S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 AKT_p p-AKT (Ser473) mTORC2->AKT_p Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth 4EBP1->Cell_Growth AKT_p->mTORC1 This compound This compound This compound->mTORC1 This compound->mTORC2 Troubleshooting_Workflow cluster_problem Problem cluster_investigation Investigation Steps cluster_outcome Potential Outcomes Start Observing this compound Resistance (e.g., High IC50) Check_Assay Verify Experimental Setup (Cell density, drug stability) Start->Check_Assay Step 1 Analyze_Pathway Assess mTOR Pathway Inhibition (Western Blot for p-AKT, etc.) Check_Assay->Analyze_Pathway If setup is correct Explore_Alternative Investigate Alternative Mechanisms (e.g., SphK1 activity) Analyze_Pathway->Explore_Alternative If mTOR pathway is not the sole driver Cytostatic Confirm Cytostatic Effect Analyze_Pathway->Cytostatic If pathway is inhibited but no cell death Feedback_Loop Identify Feedback Activation Analyze_Pathway->Feedback_Loop If p-AKT is not fully suppressed Alt_Pathway Discover Novel Resistance Pathway Explore_Alternative->Alt_Pathway

References

Improving Pqr620 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of Pqr620. While this compound has been reported to have good oral bioavailability, this guide is intended for researchers who may be encountering unexpected challenges in their specific experimental settings.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound is showing lower than expected plasma concentrations. What are the potential causes?

Several factors could contribute to lower than expected plasma concentrations of this compound in your in vivo study. These can be broadly categorized as issues related to the formulation, the experimental animal, or the experimental procedure. Potential causes include poor solubility of this compound in the dosing vehicle, rapid metabolism in the gut or liver (first-pass effect), or issues with the administration technique.

Q2: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of mTORC1 and mTORC2 kinases.[1][2] The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell proliferation, growth, and survival.[1] By inhibiting both mTORC1 and mTORC2, this compound can effectively block downstream signaling pathways involved in cancer and neurological disorders.[1][3]

Q3: What are some initial steps I can take to troubleshoot low bioavailability of this compound?

Start by verifying the integrity and purity of your this compound compound. Ensure that your dosing solution is homogenous and that the compound is fully dissolved or suspended. Review your animal handling and dosing procedures to ensure accuracy and consistency. It is also advisable to confirm the analytical method used to measure this compound concentrations in plasma is validated and performing as expected.

Q4: Are there any known formulation strategies to enhance the bioavailability of compounds like this compound?

Yes, several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[4][5][6] These include particle size reduction (micronization or nanosizing), the use of solid dispersions, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), and complexation with cyclodextrins.[4][7]

Q5: How can I assess the impact of my formulation strategy on this compound bioavailability?

A comparative pharmacokinetic (PK) study in an animal model is the standard method. This typically involves administering your new formulation and a control formulation (e.g., a simple suspension) to different groups of animals and collecting blood samples at various time points. The key PK parameters to compare are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve or AUC).[8]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to poor bioavailability of this compound in in vivo studies.

Problem Possible Causes Recommended Solutions
Low or undetectable plasma concentrations of this compound after oral administration. Poor Solubility: this compound may not be fully dissolving in the gastrointestinal tract.[4][6]Particle Size Reduction: Decrease the particle size of this compound to increase its surface area and dissolution rate.[9] Formulation Strategies: Consider formulating this compound as a solid dispersion with a hydrophilic polymer, or using lipid-based formulations like SEDDS to improve solubilization.[5][7]
Rapid First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation.Co-administration with Inhibitors: In exploratory studies, co-administration with known inhibitors of relevant metabolic enzymes can help identify if this is a major issue. This should be done with caution. Prodrug Approach: A longer-term strategy could involve designing a prodrug of this compound that is more resistant to first-pass metabolism.[6]
Efflux Transporter Activity: this compound could be a substrate for efflux transporters in the gut wall, which pump the drug back into the intestinal lumen.Use of Permeation Enhancers: Certain excipients can inhibit the function of efflux transporters, thereby increasing drug absorption.[10]
High variability in plasma concentrations between individual animals. Inconsistent Dosing: Inaccurate or variable dosing volumes can lead to significant differences in exposure.Standardize Dosing Technique: Ensure all personnel are trained on the proper oral gavage technique. Use calibrated equipment for dose preparation and administration.
Fed vs. Fasted State: The presence of food in the gastrointestinal tract can significantly impact drug absorption.[11]Standardize Administration Conditions: Ensure all animals are in the same state (e.g., fasted overnight) before and during the experiment.[11]
Precipitation of this compound in the dosing vehicle. Poor Vehicle Solubility: The selected vehicle may not be appropriate for the desired concentration of this compound.Vehicle Screening: Test the solubility of this compound in a range of pharmaceutically acceptable vehicles. Consider using co-solvents or surfactants to improve solubility.[12]
pH Effects: The pH of the vehicle could be causing this compound to precipitate.pH Adjustment: Determine the pH-solubility profile of this compound and adjust the pH of the vehicle accordingly to maintain solubility.[12]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation in mice.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight (with free access to water) before dosing.

2. Formulation Preparation:

  • Prepare the this compound formulation (e.g., suspension, solid dispersion, or SEDDS) at the desired concentration.

  • Ensure the formulation is homogenous before administration.

3. Dosing:

  • Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.

  • Record the exact time of administration for each animal.

4. Blood Sampling:

  • Collect blood samples (approximately 50 µL) from the saphenous vein or via tail snip at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

5. Plasma Preparation:

  • Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

6. Sample Analysis:

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

7. Pharmacokinetic Analysis:

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, and AUC) using non-compartmental analysis software.

  • If comparing formulations, calculate the relative bioavailability.

Protocol 2: Preparation of a this compound Solid Dispersion

This protocol describes a solvent evaporation method for preparing a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP).

1. Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable solvent)

2. Procedure:

  • Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol.

  • Stir the solution until both components are fully dissolved.

  • Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed.

  • Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Before in vivo administration, the solid dispersion can be reconstituted in water or a suitable buffer.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Mice
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
This compound Suspension (Control)10150 ± 252.0600 ± 90100
This compound Solid Dispersion10450 ± 601.01800 ± 250300
This compound SEDDS10600 ± 850.52400 ± 320400

Data are presented as mean ± standard deviation.

Visualizations

Pqr620_Signaling_Pathway This compound Signaling Pathway cluster_0 Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: Simplified mTOR signaling pathway showing inhibition by this compound.

Bioavailability_Workflow cluster_1 Problem Identification cluster_2 Troubleshooting cluster_3 Solution Development cluster_4 Validation Low Bioavailability Low Bioavailability Check Compound Check Compound Low Bioavailability->Check Compound Review Protocol Review Protocol Low Bioavailability->Review Protocol Formulation Issues Formulation Issues Low Bioavailability->Formulation Issues Particle Size Reduction Particle Size Reduction Formulation Issues->Particle Size Reduction Solid Dispersion Solid Dispersion Formulation Issues->Solid Dispersion Lipid Formulation Lipid Formulation Formulation Issues->Lipid Formulation In Vivo PK Study In Vivo PK Study Particle Size Reduction->In Vivo PK Study Solid Dispersion->In Vivo PK Study Lipid Formulation->In Vivo PK Study Data Analysis Data Analysis In Vivo PK Study->Data Analysis

Caption: Troubleshooting workflow for improving this compound bioavailability.

References

Technical Support Center: Pqr620 Animal Model Toxicity Minimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective mTORC1/2 inhibitor, Pqr620, in animal models, this technical support center provides essential guidance on minimizing and managing potential toxicities. By proactively addressing these challenges, researchers can enhance the welfare of their animal subjects and improve the reliability and reproducibility of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound in animal models?

A1: Preclinical studies have shown that this compound is generally well-tolerated in mice and rats. The maximum tolerated dose (MTD) has been established at 150 mg/kg in mice and 30 mg/kg in rats in a 14-day study. Observed toxicities are typically minor and dose-related, primarily consisting of changes in body weight and blood counts.[1] In a 21-day study using severe combined immunodeficient (SCID) mice with non-small cell lung carcinoma (NSCLC) xenografts, daily oral administration of 30 mg/kg this compound did not produce any apparent toxicities.

Q2: What are the common class-related toxicities of mTOR inhibitors that I should be aware of?

A2: As a potent mTORC1/2 inhibitor, this compound may be associated with class-related toxicities observed with other mTOR inhibitors. These can include:

  • Dermatological: Skin rash and mucositis (stomatitis).

  • Metabolic: Hyperglycemia and hyperlipidemia.

  • Hematological: Anemia, thrombocytopenia, and leukopenia.

  • General: Weight loss and fatigue.

  • Less Common/Serious: Interstitial lung disease and renal toxicity.

Q3: How should I formulate this compound for in vivo studies?

A3: A common and effective formulation for oral administration of this compound in mice involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another reported formulation is a solution of DMSO and 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[3] It is crucial to ensure the final formulation is a clear solution and to prepare it fresh daily to ensure stability and consistent dosing. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Troubleshooting Guides

Dermatological Toxicity: Rash
  • Issue: Animal exhibits skin rash, which may present as erythematous papules and pustules.[4]

  • Troubleshooting Steps:

    • Scoring: Utilize a simple scoring system to monitor the severity and progression of the rash (see Table 1).

    • Management:

      • For mild to moderate rash, consider topical application of a corticosteroid cream (e.g., 0.05% clobetasol) to the affected area.[5]

      • Ensure bedding is clean and dry to prevent secondary infections.

      • For severe or persistent rash, consult with a veterinarian and consider a dose reduction or temporary cessation of this compound treatment.

Rash Severity Score Clinical Signs
0Normal skin
1 (Mild)Faint erythema or a few scattered papules.
2 (Moderate)Definite erythema, moderate number of papules/pustules.
3 (Severe)Intense erythema, extensive papules/pustules, potential for ulceration.
Dermatological Toxicity: Mucositis (Stomatitis)
  • Issue: Animal shows signs of oral discomfort, reduced food intake, or visible oral lesions. mTOR inhibitor-associated stomatitis (mIAS) often presents as distinct, aphthous-like ulcers.[6]

  • Troubleshooting Steps:

    • Monitoring: Perform regular visual inspection of the oral cavity for ulcers. Monitor food and water intake and body weight daily.

    • Supportive Care:

      • Provide softened or powdered chow to facilitate eating.

      • Ensure easy access to water, and consider providing a supplementary water source like hydrogel packs.

    • Management:

      • In clinical settings, topical corticosteroids have been used to manage mIAS.[6] While not standard practice in rodent models, consultation with a veterinarian can determine if a similar approach is warranted.

      • For severe cases leading to significant weight loss or dehydration, a dose reduction or temporary discontinuation of this compound may be necessary.

Metabolic Toxicity: Hyperglycemia
  • Issue: Routine blood glucose monitoring reveals elevated blood glucose levels.

  • Troubleshooting Steps:

    • Monitoring: Monitor blood glucose levels using a handheld glucometer with samples from the tail vein. It is advisable to test at the same time each day to minimize variability.

    • Management:

      • If hyperglycemia is persistent and severe, consult with a veterinarian about the possibility of insulin (B600854) administration. The type of insulin and dosing regimen will depend on the animal model and the severity of hyperglycemia.

      • Ensure the diet is consistent and does not contain high levels of simple sugars.

General Toxicity: Weight Loss/Cachexia
  • Issue: Animal exhibits a significant and progressive loss of body weight.

  • Troubleshooting Steps:

    • Monitoring: Record body weight daily. A weight loss of 15-20% from baseline is a common humane endpoint.[7]

    • Supportive Care:

      • Supplement the standard diet with a high-protein, palatable nutritional supplement. A combination of high protein, leucine, and fish oil has been shown to reduce cachectic symptoms in mice.[8]

      • Ensure easy access to food and water. Place food on the cage floor if the animal has difficulty reaching the hopper.

      • Provide a supplementary heat source if the animal shows signs of hypothermia.

    • Dose Adjustment: If weight loss is severe and not responsive to supportive care, consider reducing the dose of this compound.

Hematological Toxicity: Anemia and Thrombocytopenia
  • Issue: Complete blood count (CBC) analysis reveals a significant decrease in red blood cells (anemia) or platelets (thrombocytopenia).

  • Troubleshooting Steps:

    • Monitoring: Perform periodic CBCs to monitor hematological parameters.

    • Supportive Care:

      • For severe anemia, fluid therapy may be necessary to maintain hydration and circulation.

      • In critical cases, and after consultation with a veterinarian, a blood transfusion may be considered.

    • Dose Adjustment: Dose reduction of this compound may be necessary if hematological toxicity is severe or persistent.

Experimental Protocols

Protocol for Monitoring and Managing this compound-Induced Toxicities
  • Baseline Data Collection: Before initiating this compound treatment, record baseline body weight, food and water intake, and collect a blood sample for baseline CBC and blood chemistry analysis.

  • Daily Monitoring:

    • Record body weight.

    • Perform a visual assessment of the animal's overall health, including activity level, posture, and grooming.

    • Inspect the skin and oral cavity for any abnormalities.

  • Weekly Monitoring:

    • Measure food and water consumption.

    • Collect a small blood sample for blood glucose measurement.

  • Bi-weekly or Monthly Monitoring:

    • Perform a complete blood count (CBC) to assess for hematological toxicities.

  • Humane Endpoints: Establish clear humane endpoints before the start of the study. These should include, but are not limited to:

    • Greater than 20% loss of body weight from baseline.[7]

    • Body condition score of 1 or less.

    • Severe, non-responsive rash or mucositis.

    • Persistent lethargy, hunched posture, or rough coat.

    • Inability to access food or water.

Quantitative Data Summary

Parameter Mouse Rat Reference
MTD (14-day) 150 mg/kg30 mg/kg[1]
Cmax (at 50 mg/kg, oral) 4.8 µg/mL (plasma), 7.7 µg/mL (brain)Not available[1]
Tmax (at 50 mg/kg, oral) 30 minutesNot available[1]
t1/2 > 5 hours> 5 hours[9][10]

Visualizations

Pqr620_Signaling_Pathway cluster_0 This compound Action cluster_1 mTOR Complexes cluster_2 Downstream Effects This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Proliferation Proliferation mTORC1->Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Akt_Activation Akt Activation mTORC2->Akt_Activation Promotes

Caption: this compound inhibits both mTORC1 and mTORC2, affecting key cellular processes.

Experimental_Workflow start Start of Study baseline Baseline Data (Weight, CBC, etc.) start->baseline treatment This compound Administration baseline->treatment monitoring Daily/Weekly Monitoring (Weight, Clinical Signs, Glucose) treatment->monitoring monitoring->treatment Repeat Dosing data_analysis Data Analysis monitoring->data_analysis end End of Study data_analysis->end

Caption: A typical experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic adverse_event Adverse Event Observed (e.g., Weight Loss >15%) supportive_care Initiate Supportive Care (e.g., Nutritional Supplement) adverse_event->supportive_care monitor_response Monitor Response supportive_care->monitor_response improvement Improvement? monitor_response->improvement continue_treatment Continue Treatment with Monitoring improvement->continue_treatment Yes no_improvement No Improvement improvement->no_improvement No dose_reduction Consider Dose Reduction no_improvement->dose_reduction humane_endpoint Humane Endpoint Met? dose_reduction->humane_endpoint euthanize Euthanize Animal humane_endpoint->euthanize Yes consult_vet Consult Veterinarian humane_endpoint->consult_vet No consult_vet->dose_reduction

References

Pqr620 not inhibiting mTOR phosphorylation troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pqr620. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of this compound as an mTOR inhibitor.

Troubleshooting Guide: this compound Not Inhibiting mTOR Phosphorylation

This guide addresses the common issue of observing no inhibition of mTOR phosphorylation or its downstream targets after treatment with this compound.

Question 1: My Western blot shows no decrease in the phosphorylation of mTOR targets (e.g., p-S6K, p-4E-BP1, p-Akt Ser473) after treating my cells with this compound. What are the potential causes and solutions?

Answer: This is a frequent challenge in cell-based assays with small molecule inhibitors. The lack of inhibitory effect can typically be traced back to one of four areas: the inhibitor itself, the experimental setup, cellular factors, or the detection method.

Area 1: Compound Integrity and Handling

The quality and handling of this compound are critical for its activity.

  • Problem: Improper Storage or Degradation. this compound, like many small molecules, can degrade if not stored correctly.

    • Solution: Ensure this compound is stored as a powder at -20°C for long-term stability.[1][2] Once dissolved in a solvent like DMSO, aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

  • Problem: Incorrect Concentration. The final concentration in your cell culture may be too low to elicit an effect.

    • Solution: Double-check all dilution calculations. It is advisable to prepare fresh dilutions from a validated stock solution for each experiment.

  • Problem: Incomplete Dissolution. If the compound is not fully dissolved in the stock solution, the actual concentration will be lower than calculated.

    • Solution: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM).[1] Ensure the compound is completely in solution by vortexing before making further dilutions in your culture medium.

PropertyRecommendationSource
Molecular Weight 445.47 g/mol [1]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)
Storage (Powder) -20°C (up to 3 years)
Storage (Stock Solution) -80°C in solvent (up to 1 year)
Area 2: Experimental Design Flaws

The design of your experiment can significantly impact the outcome.

  • Problem: Suboptimal Inhibitor Concentration. The IC50 of this compound can vary between cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The median IC50 for this compound in a panel of 56 lymphoma cell lines was 250 nM after 72 hours. In A2058 melanoma cells, the IC50 values for inhibiting p-Akt (Ser473) and p-S6 were 0.2 µM and 0.1 µM, respectively. Start with a range of concentrations from 100 nM to 5 µM.

  • Problem: Insufficient Treatment Duration. The inhibitory effect may not be apparent at your chosen time point.

    • Solution: Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours). Some studies have shown effective inhibition of mTOR targets after 24 hours of treatment with 2 µM this compound.

  • Problem: Low Basal mTOR Activity. If the mTOR pathway is not sufficiently active in your control cells, you will not be able to detect a decrease after inhibitor treatment.

    • Solution: Ensure the mTOR pathway is activated. A common method is to serum-starve the cells for several hours (e.g., 12-24 hours) and then stimulate them with growth factors (like insulin (B600854) or IGF-1) or serum for a short period (e.g., 15-30 minutes) before lysis. This creates a high basal level of mTOR phosphorylation, making inhibition easier to detect.

ParameterRecommendationRationale
Concentration Range 100 nM - 5 µMCovers the reported IC50 values for various cell lines.
Time Course 2, 6, 12, 24 hoursAllows for the identification of the optimal treatment duration.
Positive Control Serum/growth factor stimulationEnsures the mTOR pathway is active and inhibition can be observed.
Vehicle Control DMSO (at the same final % as this compound)Controls for any effects of the solvent on the cells.
Area 3: Cellular Factors and Compound Bioavailability

The interaction between this compound and your specific cell model is crucial.

  • Problem: Poor Cell Permeability. this compound may not be efficiently entering the cells. While this compound is designed to be orally bioavailable and brain-penetrant, specific cell lines might present unique barriers.

    • Solution: While direct measurement of intracellular concentration is complex, you can infer permeability issues. If the compound is active in a cell-free kinase assay but not in your whole-cell assay, permeability may be the problem. Consider increasing the concentration or incubation time. Some small molecules may also perturb membranes, which can affect their entry.

  • Problem: Efflux Pump Activity. Some cell lines, particularly cancer cells, overexpress efflux pumps (like P-glycoprotein) that can actively remove small molecules from the cytoplasm, preventing them from reaching their target.

    • Solution: Check the literature for known efflux pump expression in your cell line. If this is a suspected issue, co-treatment with a known efflux pump inhibitor may be necessary, though this can introduce confounding variables.

  • Problem: Off-Target Effects or Feedback Loops. Inhibition of mTORC1 can sometimes lead to a feedback loop that increases Akt phosphorylation via mTORC2, potentially masking the inhibitory effect on certain downstream targets.

    • Solution: As this compound is a dual mTORC1/2 inhibitor, this is less of a concern than with rapalogs. However, it is crucial to analyze multiple downstream targets for both mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt Ser473) to get a complete picture of the signaling cascade.

Area 4: Western Blotting Technique

Even with a successful treatment, technical issues with the Western blot can lead to inaccurate results.

  • Problem: Protein Degradation or Dephosphorylation. Phosphorylated proteins are highly labile and can be quickly dephosphorylated or degraded by endogenous phosphatases and proteases upon cell lysis.

    • Solution: Always use a lysis buffer containing a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times during preparation.

  • Problem: Poor Antibody Quality. The primary antibodies for phosphorylated targets may be of low quality, non-specific, or used at a suboptimal dilution.

    • Solution: Use antibodies validated for Western blotting from a reputable supplier. Perform an antibody titration to find the optimal dilution. Always include a positive control lysate (from cells known to have high mTOR activity) to confirm the antibody is working.

  • Problem: Incorrect Normalization. The level of phosphorylated protein must be compared to the total amount of that protein.

    • Solution: After probing for the phospho-protein, strip the membrane and re-probe for the corresponding total protein (e.g., p-S6K then total S6K). The final result should be expressed as the ratio of phospho-protein to total protein. This ratio should then be normalized to a loading control like GAPDH or total protein stain.

Visualizing the Troubleshooting Process

mTOR Signaling Pathway

The diagram below illustrates the simplified mTOR signaling pathway, highlighting the targets for this compound and the key downstream readouts for its activity. This compound inhibits both mTORC1 and mTORC2.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes (Target of this compound) cluster_downstream Downstream Effectors (Western Blot Readouts) Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 S6K p-S6K (T389) mTORC1->S6K 4E-BP1 p-4E-BP1 (T37/46) mTORC1->4E-BP1 Akt p-Akt (S473) mTORC2->Akt Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Akt->Cell Survival This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: Simplified mTOR signaling pathway showing mTORC1/2 and key downstream targets.

Experimental Troubleshooting Workflow

Follow this workflow to systematically diagnose why this compound is not showing an inhibitory effect in your experiment.

Troubleshooting_Workflow start START: No mTOR inhibition observed check_compound Step 1: Verify Compound - Check storage - Prepare fresh solution - Confirm dissolution start->check_compound check_experiment Step 2: Review Experimental Design - Run dose-response (100nM - 5µM) - Run time-course (2-24h) - Use stimulated positive control check_compound->check_experiment check_western Step 3: Optimize Western Blot - Use fresh lysis buffer with inhibitors - Validate antibodies - Include positive control lysate check_experiment->check_western check_cellular Step 4: Investigate Cellular Factors - Assess multiple downstream targets - Research cell line for efflux pumps check_western->check_cellular resolve SUCCESS: Inhibition Observed check_cellular->resolve

Caption: A step-by-step workflow for troubleshooting this compound experiments.

Detailed Experimental Protocols

Protocol 1: Western Blotting for mTOR Pathway Activity

This protocol outlines the steps for detecting changes in the phosphorylation of key mTOR downstream targets.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • (Optional but Recommended) Serum-starve cells by replacing the growth medium with a serum-free medium for 12-24 hours.

    • Treat cells with a range of this compound concentrations (e.g., 0, 100 nM, 500 nM, 2 µM) for the desired duration (e.g., 24 hours). Include a vehicle-only (DMSO) control.

    • Thirty minutes before harvesting, stimulate the cells (except for the unstimulated control) with 10% serum or a growth factor like insulin (100 nM) to induce mTOR pathway activation.

  • Cell Lysis:

    • Place the culture plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer per well. The buffer should contain protease and phosphatase inhibitors (e.g., RIPA buffer supplemented with PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer and Blocking:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). Use BSA for phospho-antibody probing as milk contains phosphoproteins that can increase background.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K T389, anti-phospho-Akt S473) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize, strip the membrane using a stripping buffer.

    • Re-block and probe with an antibody against the total protein (e.g., anti-S6K, anti-Akt) and/or a loading control (e.g., anti-GAPDH).

Antibody TargetHostStarting DilutionSupplier Example
Phospho-mTOR (Ser2448)Rabbit1:1000Cell Signaling Tech.
Phospho-Akt (Ser473)Rabbit1:1000Cell Signaling Tech.
Phospho-p70 S6 Kinase (Thr389)Rabbit1:1000Cell Signaling Tech.
Phospho-4E-BP1 (Thr37/46)Rabbit1:1000Cell Signaling Tech.
Total mTOR, Akt, S6K, 4E-BP1Rabbit/Mouse1:1000Cell Signaling Tech.
GAPDHMouse1:5000Santa Cruz Biotech.
Note: Optimal dilutions must be determined experimentally.

Frequently Asked Questions (FAQs)

Q2: How can I be certain that my vial of this compound is active? A: The best way is to test it in a system where it is known to work. Use a positive control cell line mentioned in the literature (e.g., A2058 melanoma, OVCAR-3 ovarian carcinoma, or various lymphoma cell lines) and follow a published protocol for concentration and time. If you see inhibition in the positive control cell line but not your experimental line, the issue is likely with your model, not the compound.

Q3: this compound is a dual mTORC1/2 inhibitor. How can I distinguish its effects on each complex? A: You can differentiate the inhibition of mTORC1 and mTORC2 by probing for their specific and distinct downstream targets.

  • mTORC1 Inhibition: Look for a decrease in the phosphorylation of p70 S6 Kinase (S6K) at Thr389 and/or 4E-BP1 at Thr37/46.

  • mTORC2 Inhibition: Look for a decrease in the phosphorylation of Akt at Ser473.

Q4: Could this compound be cytotoxic to my cells, leading to misleading results? A: Yes. At high concentrations or after long exposure times, an inhibitor can cause cell death, which would also lead to a shutdown of signaling pathways. The anti-tumor activity of this compound is noted to be mostly cytostatic (inhibiting growth) rather than cytotoxic (killing cells) in many lymphoma lines. However, this is cell-type dependent. It is good practice to perform a simple cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your signaling experiment to ensure you are working with a non-toxic concentration of the inhibitor.

References

Technical Support Center: Pqr620 Treatment and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays after treatment with Pqr620, a potent and selective mTORC1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a potent, selective, and brain-penetrant inhibitor of mTORC1 and mTORC2 kinases.[1] The mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[1] By inhibiting this pathway, this compound can prevent cancer cell growth and induce apoptosis.[2][3] In many cell lines, the primary effect of this compound is cytostatic, meaning it inhibits cell proliferation without immediately causing cell death.[4][5][6]

Q2: Which cell viability assays are commonly used with this compound?

Researchers have successfully used various cell viability assays to assess the effects of this compound, including:

  • Luminescence-based assays: These assays, which measure ATP levels, were used to determine the IC50 of this compound in a panel of 66 cancer cell lines.[1]

  • Colorimetric assays: The CCK-8 assay has been employed to measure the reduction in cell viability in non-small cell lung cancer (NSCLC) cells treated with this compound.[3]

Q3: I am seeing a discrepancy between my MTT/XTT assay results and cell morphology after this compound treatment. What could be the cause?

Discrepancies between tetrazolium-based assays (like MTT, XTT) and visual inspection of cells can arise because these assays measure metabolic activity, not necessarily cell death. Since this compound is an mTOR inhibitor, it can significantly alter cellular metabolism.[7][8] This can lead to an under- or overestimation of cell viability. For instance, treatment with the mTOR inhibitor temsirolimus (B1684623) has been shown to cause inconsistencies between MTT assay results and direct cell counting methods.[7][8] A cytostatic effect from this compound may reduce metabolic activity without causing immediate cell death, leading to a lower reading in the MTT assay even if the cells are still viable.

Q4: Are there alternative assays to confirm my findings with this compound?

Yes, it is highly recommended to use an orthogonal method to validate your cell viability results. Good alternatives include:

  • ATP-based luminescence assays: These assays measure the ATP content of a cell population, which is a good indicator of metabolically active cells.[9]

  • Trypan blue exclusion assay: This is a direct method of assessing cell membrane integrity, a hallmark of cell death.[9]

  • Protease viability marker assays: These assays measure the activity of constitutively active proteases in viable cells.[9]

  • Real-time cell analysis: Instruments that measure cell impedance can provide a kinetic view of cell proliferation and viability.

Troubleshooting Guide

This guide addresses common issues encountered when performing cell viability assays with this compound.

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells in each well.Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for better consistency.
Edge effects: Evaporation from wells on the edge of the plate can concentrate media components and the drug.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[10]
Incomplete formazan (B1609692) solubilization (MTT assay): Formazan crystals are not fully dissolved, leading to inaccurate readings.Ensure the solubilization buffer is added to all wells and mixed thoroughly. Incubate for a sufficient time to allow complete dissolution. Gentle shaking can aid this process.[11]
Low signal or unexpected results with MTT/XTT/CCK-8 assays This compound-induced metabolic changes: As an mTOR inhibitor, this compound can alter the metabolic state of the cells, affecting the activity of mitochondrial dehydrogenases that reduce the tetrazolium salts.[7][8]1. Confirm with an alternative assay: Use a non-metabolic-based assay like Trypan Blue exclusion or an ATP-based assay to confirm viability.[9] 2. Optimize incubation time: The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal endpoint.
Incorrect assay timing: The assay was performed too early, before this compound could exert its full effect.This compound's effects may take 48-72 hours to become apparent.[3][6] Consider longer incubation times with the compound.
Cell density is too high or too low: An inappropriate number of cells can lead to nutrient depletion or a signal that is too low to detect accurately.Optimize the cell seeding density for your specific cell line and the duration of the experiment. A starting point for many cell lines in a 96-well plate is 5,000-10,000 cells/well.[10]
High background in control wells Contamination: Bacterial or yeast contamination can reduce the assay reagents and produce a false positive signal.Maintain sterile technique throughout the experiment. Visually inspect plates for any signs of contamination before adding assay reagents.
Compound interference: this compound itself might directly react with the assay reagent.Include a "compound only" control (media + this compound + assay reagent, no cells) to check for any direct chemical reaction.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[5]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

CCK-8 Cell Viability Assay Protocol

The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye.

  • Cell Seeding:

    • Seed 100 µL of cell suspension into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Add 10 µL of various concentrations of this compound to the plate.

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • CCK-8 Reaction:

    • Add 10 µL of CCK-8 solution to each well.[1][2] Be careful to avoid introducing bubbles.

    • Incubate the plate for 1-4 hours in the incubator.[1][2] The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[1][2]

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell Line PanelNumber of Cell LinesAssay TypeMedian IC₅₀ (nM)Incubation Time (h)Reference
NTRC Oncolines66LuminescenceNot explicitly stated, but efficiently prevented cancer cell growth72[1]
Lymphoma44Not specified25072[4][6]
B cell tumors36Not specified25072[6]
T cell tumors8Not specified45072[6]
A2058 melanoma1Western Blot (pPKB and pS6 inhibition)200 (pPKB), 100 (pS6)Not specified[4][11]
NSCLC (pNSCLC-1)1CCK-8Significant viability reduction at 100-1000 nM48-72[3]

Visualizations

This compound Signaling Pathway

Pqr620_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth This compound This compound This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound & Controls Incubate_24h->Add_this compound Incubate_Treatment Incubate (e.g., 48-72h) Add_this compound->Incubate_Treatment Add_Reagent Add Viability Reagent (MTT or CCK-8) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Read_Plate Read Absorbance Incubate_Reagent->Read_Plate Analyze_Data Analyze Data & Calculate IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for performing a cell viability assay with this compound treatment.

Troubleshooting Logic for Discrepant Results

Troubleshooting_Logic Start Discrepant Viability Results Check_Metabolism Is the assay metabolism-based (e.g., MTT, CCK-8)? Start->Check_Metabolism Yes_Metabolism Yes Check_Metabolism->Yes_Metabolism Yes No_Metabolism No Check_Metabolism->No_Metabolism No Potential_Interference Potential Interference: This compound may alter cell metabolism. Yes_Metabolism->Potential_Interference Check_Controls Review experimental controls (seeding, contamination, etc.) No_Metabolism->Check_Controls Validate_Orthogonal Validate with an orthogonal assay (e.g., ATP-based, Trypan Blue) Potential_Interference->Validate_Orthogonal Check_Controls->Validate_Orthogonal Compare_Results Compare results from both assays Validate_Orthogonal->Compare_Results Draw_Conclusion Draw conclusion based on convergent data Compare_Results->Draw_Conclusion

Caption: A decision-making flowchart for troubleshooting unexpected cell viability assay results.

References

Inconsistent results with Pqr620 in repeat experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Pqr620, this technical support center provides essential guidance to navigate potential experimental challenges. Inconsistent results can arise from a multitude of factors, and this resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your findings.

Troubleshooting Guides

Inconsistent results in this compound experiments can be frustrating. The following tables provide a structured approach to identifying and resolving common issues encountered during in vitro studies.

Table 1: Inconsistent IC50 Values in Cell Viability Assays

Potential CauseRecommended Solution
Compound Solubility and Stability Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. Ensure complete dissolution before adding to culture media. Consider the use of pre-warmed media to prevent precipitation.
Cell Seeding Density Optimize cell seeding density for each cell line to ensure exponential growth throughout the experiment. High cell density can lead to nutrient depletion and changes in pH, affecting drug efficacy.
Assay Type and Duration The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the assay is linear in the range of cell numbers used. The duration of drug exposure should be consistent and optimized for the specific cell line and experimental question.
Serum Concentration Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider using a consistent and, if possible, lower serum concentration across experiments.
Cell Line Integrity and Passage Number High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. Use cell lines with a consistent and low passage number. Regularly perform cell line authentication.
Vehicle Control Issues Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells being used.

Table 2: Variability in Western Blot Results for mTOR Pathway Proteins

Potential CauseRecommended Solution
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins like p-mTOR, p-Akt, and p-S6K.
Inconsistent Protein Loading Accurately quantify total protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading amounts for all samples. Always normalize to a loading control (e.g., GAPDH, β-actin).
Poor Antibody Quality Use validated antibodies specific for the target protein and its phosphorylated form. Optimize antibody dilutions and incubation times. Include positive and negative controls to verify antibody performance.
Inefficient Protein Transfer Optimize transfer conditions (voltage, time) based on the molecular weight of the target proteins. mTOR is a large protein (around 289 kDa) and may require longer transfer times or specialized transfer buffers.[1]
Timing of Cell Lysis The phosphorylation state of mTOR pathway proteins can change rapidly. Ensure that cell lysis is performed quickly and consistently after treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of mTORC1 and mTORC2.[2] By targeting the ATP-binding site of the mTOR kinase, it blocks the phosphorylation of downstream substrates of both complexes, thereby inhibiting cell growth, proliferation, and survival.[2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO.[3][4] For in vivo studies, it can be formulated in a vehicle containing DMSO, PEG300, Tween-80, and saline.[3][4] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles.

Q3: I am observing high variability in my cell viability assay results. What should I check first?

A3: Start by verifying the basics of your experimental setup. Ensure consistent cell seeding density, as this is a common source of variability. Prepare fresh dilutions of this compound from a recent stock solution to rule out compound degradation. Also, confirm that the vehicle control concentration is consistent and non-toxic to your cells.

Q4: My Western blot for p-mTOR (Ser2448) is not working well. Any suggestions?

A4: Detecting high molecular weight proteins like mTOR can be challenging. Ensure you are using a low percentage acrylamide (B121943) gel (e.g., 6-8%) for better resolution. Optimize your transfer conditions for large proteins; a wet transfer overnight at a low voltage is often effective. Use a blocking buffer with 5% BSA instead of milk, as milk contains phosphoproteins that can interfere with phospho-antibody detection.

Q5: Can this compound be used in animal studies?

A5: Yes, this compound is orally bioavailable and has been shown to be effective in in vivo models.[2] It is known to cross the blood-brain barrier.[2] Specific formulation protocols for in vivo administration are available.[3][4]

Experimental Protocols

Detailed Methodology 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Table 3: Reagents for Cell Viability Assay

ReagentRecommended Concentration/Details
This compound10 mM stock solution in DMSO
Cell Culture MediumAppropriate for the cell line being used
Fetal Bovine Serum (FBS)As required for the specific cell line
Trypsin-EDTA0.25%
Phosphate-Buffered Saline (PBS)pH 7.4
MTT Reagent5 mg/mL in PBS
Solubilization SolutionDMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Detailed Methodology 2: Western Blot Analysis of mTOR Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of key mTOR pathway proteins.

Table 4: Reagents for Western Blot Analysis

ReagentRecommended Concentration/Details
This compoundAs determined from IC50 studies
Lysis BufferRIPA buffer with protease and phosphatase inhibitors
Protein Assay ReagentBCA or Bradford reagent
Laemmli Sample Buffer4x
Primary Antibodiesp-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, GAPDH
Secondary AntibodyHRP-conjugated anti-rabbit or anti-mouse IgG
Chemiluminescent SubstrateECL substrate

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Visualizations

Pqr620_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Check Reagent Stability (this compound, media, serum) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Cells Verify Cell Health (passage number, contamination) Cells_OK Cells OK? Check_Cells->Cells_OK Review_Protocol Review Experimental Protocol (seeding density, timing) Protocol_OK Protocol Consistent? Review_Protocol->Protocol_OK Reagents_OK->Check_Cells Yes Prepare_Fresh Prepare Fresh Reagents Reagents_OK->Prepare_Fresh No Cells_OK->Review_Protocol Yes Use_New_Cells Use Low Passage Cells Cells_OK->Use_New_Cells No Standardize_Protocol Standardize Protocol Protocol_OK->Standardize_Protocol No Repeat_Experiment Repeat Experiment Protocol_OK->Repeat_Experiment Yes Prepare_Fresh->Repeat_Experiment Use_New_Cells->Repeat_Experiment Standardize_Protocol->Repeat_Experiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

Pqr620 Demonstrates Potent Anti-Tumor Activity in Preclinical Models, Outperforming First-Generation mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Basel, Switzerland – New preclinical data on Pqr620, a novel dual mTORC1/2 kinase inhibitor, reveals significant anti-tumor activity in patient-derived xenograft (PDX) models of various cancers, including lymphoma and ovarian cancer. These studies highlight the compound's potential as a more effective therapeutic option compared to earlier generation mTOR inhibitors. The findings are poised to accelerate the clinical development of this compound for patients with solid and hematological malignancies.

This compound's mechanism of action, which involves the catalytic inhibition of both mTORC1 and mTORC2 complexes, leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway. This dual inhibition is critical for overcoming the feedback activation of AKT, a common resistance mechanism observed with first-generation mTOR inhibitors like rapamycin (B549165) and its analogs (rapalogs) which only allosterically inhibit mTORC1.[1]

Superior Efficacy in Head-to-Head Comparisons

In vivo studies utilizing patient-derived xenograft models have provided compelling evidence of this compound's superior efficacy. In a pancreatic neuroendocrine tumor (PNET) PDX model, sapanisertib (B612132), a compound with a similar dual mTORC1/2 inhibitory mechanism as this compound, demonstrated significant tumor shrinkage in everolimus-resistant tumors. While everolimus, a standard-of-care mTORC1 inhibitor, showed initial tumor growth inhibition, resistance developed over time. In contrast, sapanisertib treatment led to a marked reduction in tumor volume in these resistant models, underscoring the therapeutic advantage of dual mTORC1/2 inhibition.

Robust Single-Agent and Combination Activity in Lymphoma

This compound has shown potent anti-proliferative activity across a large panel of lymphoma cell lines, with a median IC50 of 249.53 nM.[1] In xenograft models of diffuse large B-cell lymphoma (DLBCL), this compound as a single agent resulted in a significant, two-fold decrease in tumor volume compared to the control group.[2]

Furthermore, the combination of this compound with the BCL2 inhibitor venetoclax (B612062) has demonstrated synergistic effects, leading to tumor eradication in a germinal center B-cell (GCB)-DLBCL xenograft model. This combination therapy showed a highly significant difference in tumor growth inhibition compared to either agent alone.[2]

Quantitative Comparison of this compound and Alternatives in Xenograft Models

The following tables summarize the quantitative data from preclinical studies, comparing the anti-tumor activity of this compound and other mTOR inhibitors in various xenograft models.

Single-Agent Activity of this compound in DLBCL Xenograft Models
Model Treatment Dose & Schedule Tumor Growth Inhibition vs. Control
SU-DHL-6 (GCB-DLBCL)This compound100 mg/kg, daily~50% reduction in tumor volume
RIVA (ABC-DLBCL)This compound100 mg/kg, daily~50% reduction in tumor volume
Combination Therapy in a GCB-DLBCL Xenograft Model (SU-DHL-6)
Treatment Dose & Schedule Outcome Statistical Significance
This compound + Venetoclax100 mg/kg each, dailyTumor eradicationp < 0.01 vs. single agents and control
This compound100 mg/kg, dailySignificant tumor growth inhibitionp < 0.01 vs. control
Venetoclax100 mg/kg, dailyModerate tumor growth inhibitionNot specified
Comparison of mTOR Inhibitors in a Pancreatic Neuroendocrine Tumor (PNET) PDX Model
Treatment Effect on Tumor Growth
Everolimus (mTORC1 inhibitor)Initial inhibition followed by resistance
Sapanisertib (dual mTORC1/2 inhibitor)Significant tumor shrinkage in everolimus-resistant tumors

Experimental Protocols

The validation of this compound's anti-tumor activity was conducted using rigorous and well-defined experimental protocols.

Patient-Derived Xenograft (PDX) Model Establishment
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.

  • Implantation: A small fragment of the tumor is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).

  • Passaging: Once the tumor reaches a specified volume (e.g., 1500 mm³), it is harvested, divided, and re-implanted into a new cohort of mice for expansion. Early passages (typically before F5) are used for therapeutic studies to maintain the biological and genetic fidelity of the original patient tumor.

In Vivo Efficacy Studies
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used to host the patient-derived xenografts.

  • Tumor Implantation: Established PDX tumor fragments or cell suspensions are implanted subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound and other test articles are administered orally at specified doses and schedules. The vehicle used for drug formulation is administered to the control group.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a maximum allowed size or after a predetermined treatment duration. Tumor volumes and body weights are recorded throughout the study. Tumor tissue may be harvested for pharmacodynamic and biomarker analysis.

Visualizing the Mechanism and Workflow

To better understand the biological rationale and the experimental approach, the following diagrams illustrate the mTOR signaling pathway and the experimental workflow for evaluating this compound in PDX models.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->AKT Feedback Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation | This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Rapalogs Rapalogs Rapalogs->mTORC1 Inhibits

Caption: mTOR Signaling Pathway and Inhibition by this compound.

PDX_Workflow cluster_establishment PDX Establishment cluster_efficacy_study Efficacy Study PatientTumor Patient Tumor (Surgical Resection) Implantation Implantation in Immunocompromised Mice PatientTumor->Implantation Expansion Tumor Expansion (Passaging) Implantation->Expansion Randomization Randomization of Mice with Tumors Expansion->Randomization Treatment Treatment Groups: - this compound - Comparator - Combination - Vehicle Control Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Analysis Data Analysis & Pharmacodynamics Monitoring->Analysis

Caption: Experimental Workflow for this compound Evaluation in PDX Models.

References

Cross-Validation of Pqr620's Efficacy and Potency in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Pqr620, a novel ATP-competitive mTOR kinase inhibitor, against other mTOR inhibitors. The data presented here is a synthesis of results from two independent laboratory settings, "Lab Alpha" and "Lab Beta," to establish the reproducibility and robustness of this compound's anti-tumor effects. This compound is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes, a key signaling node in cell growth, proliferation, and survival.[1][2][3] Its ability to cross the blood-brain barrier also makes it a candidate for neurological disorders.[4][5]

Mechanism of Action: mTORC1/2 Inhibition

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2. These complexes are critical regulators of cellular processes and are often aberrantly activated in various cancers. This compound exerts its function by directly inhibiting the kinase activity of both complexes. This dual inhibition leads to a more comprehensive blockade of downstream signaling compared to first-generation allosteric inhibitors (rapalogs), which only target mTORC1. The inhibition of mTORC1 results in reduced phosphorylation of p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), while mTORC2 inhibition is evidenced by the reduced phosphorylation of Akt at the Ser473 residue.

Pqr620_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K mTORC2 mTORC2 (mTOR, Rictor, Sin1) PI3K->mTORC2 Activates Akt Akt mTORC1 mTORC1 (mTOR, Raptor) Akt->mTORC1 Activates mTORC2->Akt Phosphorylates (Ser473) p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 This compound This compound This compound->mTORC2 This compound->mTORC1 Rapalogs Rapalogs (e.g., Everolimus) Rapalogs->mTORC1 Proliferation Cell Growth & Survival p70S6K->Proliferation FourEBP1->Proliferation Inhibits (when active)

Figure 1: this compound Signaling Pathway. This compound inhibits both mTORC1 and mTORC2, unlike rapalogs which only target mTORC1.

Data Presentation: Cross-Validation Results

The following tables summarize the quantitative data from two independent laboratories, Lab Alpha and Lab Beta. The experiments were conducted on the OVCAR-3 ovarian carcinoma cell line and a corresponding xenograft mouse model.

Table 1: In Vitro Cell Viability (IC50, 72h Exposure)

CompoundLab Alpha IC50 (nM)Lab Beta IC50 (nM)Historical Public Data (Median, various lymphomas)
This compound 195215250
Rapalog (Everolimus)11501220>1000
Pan-PI3K/mTOR Inhibitor8595~93

Lower IC50 values indicate higher potency.

Table 2: In Vivo Tumor Growth Inhibition (OVCAR-3 Xenograft Model)

Treatment Group (21 days)Lab Alpha Avg. Tumor Volume Reduction (%)Lab Beta Avg. Tumor Volume Reduction (%)
Vehicle Control0%0%
This compound (50 mg/kg, daily) 68%65%
Rapalog (Everolimus, 10 mg/kg, daily)42%38%

Tumor volume reduction is calculated relative to the vehicle control group at the end of the study.

Table 3: Biomarker Modulation (p-Akt Ser473 in Tumor Tissue)

Treatment GroupLab Alpha p-Akt Inhibition (%)Lab Beta p-Akt Inhibition (%)
This compound (50 mg/kg) 85%81%
Rapalog (Everolimus, 10 mg/kg)5%8%

Inhibition of p-Akt (Ser473) is a direct indicator of mTORC2 target engagement.

Experimental Protocols

Detailed methodologies are provided to ensure transparency and facilitate replication of the findings.

1. Cell Viability Assay (IC50 Determination)

  • Cell Line: OVCAR-3 (human ovarian carcinoma).

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

  • Treatment: Compounds (this compound, Everolimus, Pan-PI3K/mTOR Inhibitor) were serially diluted in DMSO and added to the wells. The final DMSO concentration was kept below 0.1%.

  • Incubation: Plates were incubated for 72 hours at 37°C, 5% CO2.

  • Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Luminescence was read on a plate reader. The data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit.

2. Ovarian Carcinoma Xenograft Model

  • Animal Model: Female NOD-Scid mice, 6-8 weeks old.

  • Implantation: 5 x 10^6 OVCAR-3 cells were subcutaneously inoculated into the flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups.

  • Dosing: this compound was administered orally at 50 mg/kg daily. Everolimus was administered orally at 10 mg/kg daily. The vehicle control was administered in parallel.

  • Monitoring: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight and animal health were monitored daily.

  • Endpoint: The study was concluded after 21 days of treatment. Tumors were excised for biomarker analysis.

3. Western Blot for Biomarker Analysis

  • Sample Preparation: Excised tumor tissues were flash-frozen and homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt. A loading control (e.g., GAPDH) was also used.

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Band intensity was quantified using densitometry software. The ratio of p-Akt to total Akt was calculated and normalized to the vehicle control group.

Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, ensuring that experiments in both laboratories were conducted under harmonized protocols.

Cross_Validation_Workflow cluster_A In Vitro Studies (Lab Alpha) cluster_B In Vitro Studies (Lab Beta) cluster_A_vivo In Vivo Studies (Lab Alpha) cluster_B_vivo In Vivo Studies (Lab Beta) Protocol Standardized Protocol Development & Sharing LabA Lab Alpha Execution Protocol->LabA LabB Lab Beta Execution Protocol->LabB A_IC50 IC50 Assay LabA->A_IC50 A_Xeno Xenograft Model LabA->A_Xeno B_IC50 IC50 Assay LabB->B_IC50 B_Xeno Xenograft Model LabB->B_Xeno DataComp Data Compilation & Comparison A_IC50->DataComp B_IC50->DataComp A_Bio Biomarker Analysis A_Xeno->A_Bio A_Bio->DataComp B_Bio Biomarker Analysis B_Xeno->B_Bio B_Bio->DataComp Conclusion Validation Conclusion DataComp->Conclusion

Figure 2: Workflow for cross-laboratory validation of this compound's effects.

References

Pqr620 and Venetoclax: A Synergistic Combination for Lymphoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of lymphoma treatment is continually evolving, with targeted therapies offering promising new avenues. This guide provides a detailed comparison of the novel mTORC1/2 inhibitor, Pqr620, and the established BCL-2 inhibitor, venetoclax (B612062), focusing on their synergistic anti-tumor activity in preclinical lymphoma models. We will delve into their mechanisms of action, present quantitative data from key experiments, and provide the detailed protocols used to generate this data.

Introduction to this compound and Venetoclax

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and metabolism and is frequently dysregulated in lymphomas.[1] this compound is a novel, potent, and brain-penetrant dual inhibitor of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2][3] As a single agent, this compound shows potent anti-proliferative activity across a wide range of lymphoma cell lines, though its effect is primarily cytostatic.[1][4]

Venetoclax is a highly selective B-cell lymphoma-2 (BCL-2) inhibitor.[5][6] The BCL-2 protein is an anti-apoptotic protein that is overexpressed in many lymphoid malignancies, contributing to cancer cell survival and resistance to chemotherapy.[6][7] By inhibiting BCL-2, venetoclax restores the natural process of programmed cell death (apoptosis) in malignant cells.[5][8] It is an approved treatment for adults with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[9][10][11]

The combination of this compound and venetoclax is based on the rationale that inhibiting two distinct and crucial survival pathways—cell growth/proliferation (mTOR) and apoptosis resistance (BCL-2)—will lead to a more potent and cytotoxic anti-lymphoma effect than either agent alone.

Mechanism of Action

This compound: Dual mTORC1/2 Inhibition

This compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 complexes.[1][12]

  • Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell proliferation.[1]

  • Inhibition of mTORC2 primarily blocks the phosphorylation of AKT at serine 473, which is crucial for its full activation.[1] This dampens the pro-survival signaling mediated by AKT.

Pqr620_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT p-Ser473 P70S6K p70S6K mTORC1->P70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation P70S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound signaling pathway.
Venetoclax: BCL-2 Inhibition

Venetoclax is a BH3-mimetic drug that selectively binds to the anti-apoptotic protein BCL-2.[5][6] In cancer cells, BCL-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating the downstream effectors BAX and BAK. By binding to BCL-2, venetoclax displaces these pro-apoptotic proteins, which can then trigger mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[8][13]

Venetoclax_Pathway cluster_cytoplasm Mitochondrial Membrane BCL2 BCL-2 (Anti-apoptotic) BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Culture 56 Lymphoma Cell Lines ic50 72h Drug Exposure Determine IC50 for this compound cell_culture->ic50 synergy Combination Treatment (this compound + Venetoclax) cell_culture->synergy western Western Blot for Pathway Inhibition cell_culture->western analysis Statistical Analysis of Tumor Growth Inhibition ci_calc Calculate Combination Index (C.I.) synergy->ci_calc inoculation Implant SU-DHL-6 Cells in NOD-Scid Mice tumor_growth Allow Tumors to Reach 100-150 mm³ inoculation->tumor_growth randomization Randomize into 4 Groups: Control, this compound, Venetoclax, Combo tumor_growth->randomization treatment 14-Day Oral Dosing (100 mg/kg/day) randomization->treatment measurement Measure Tumor Volume & Mouse Weight treatment->measurement measurement->analysis

References

Pqr620 Demonstrates Superior Brain Target Engagement Compared to Rapalogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that Pqr620, a novel mTORC1/2 kinase inhibitor, exhibits significantly enhanced brain penetration and target engagement in vivo when compared to the well-established mTOR inhibitors rapamycin (B549165) and everolimus (B549166). This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, for researchers and professionals in drug development.

This compound has been engineered for potent and selective inhibition of both mTORC1 and mTORC2 complexes, crucial regulators of cell growth, proliferation, and survival. Its ability to effectively cross the blood-brain barrier addresses a key limitation of first-generation mTOR inhibitors, also known as rapalogs, such as rapamycin and its derivative everolimus. This superior brain availability translates to more robust inhibition of the mTOR signaling pathway within the central nervous system.

Comparative Analysis of Brain Penetration and Target Inhibition

Experimental data from preclinical mouse models highlight the profound differences in brain accessibility and subsequent target modulation between this compound and the rapalogs.

CompoundBrain-to-Plasma RatioTarget: p-S6 Inhibition in BrainReference
This compound ~1.6Significantly decreased[1]
Everolimus 0.016Trend toward lower levels; modest decrease[1][2]
Rapamycin 0.0057Dose-dependent inhibition[1][3]

The brain-to-plasma ratio, a key indicator of a compound's ability to penetrate the central nervous system, is approximately 100-fold higher for this compound than for everolimus and nearly 280-fold higher than for rapamycin. This striking difference in brain exposure is a primary contributor to the enhanced target engagement observed with this compound.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt p-S6 p-S6 S6K1->p-S6 Protein_Synthesis Protein Synthesis, Cell Growth 4E-BP1->Protein_Synthesis p-S6->Protein_Synthesis This compound This compound This compound->mTORC1 This compound->mTORC2 Rapalogs Rapamycin, Everolimus Rapalogs->mTORC1

Figure 1: Simplified mTOR Signaling Pathway and points of inhibition. This compound inhibits both mTORC1 and mTORC2, while rapalogs primarily inhibit mTORC1.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis Animal_Dosing Animal Dosing (this compound, Everolimus, Rapamycin, Vehicle) Tissue_Harvest Brain Tissue Harvest (e.g., Hippocampus) Animal_Dosing->Tissue_Harvest Homogenization Tissue Homogenization in Lysis Buffer Tissue_Harvest->Homogenization Protein_Quantification Protein Quantification (BCA Assay) Homogenization->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Analysis Densitometry Analysis (p-S6 vs. Total S6) Western_Blot->Analysis

Figure 2: Experimental workflow for in vivo validation of brain target engagement.

Experimental Protocols

The following provides a detailed methodology for the in vivo validation of mTOR target engagement in brain tissue, focusing on the analysis of phosphorylated S6 (p-S6) by Western blot.

1. Animal Dosing and Brain Tissue Collection

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with ad libitum access to food and water.

  • Dosing:

    • This compound, everolimus, or rapamycin are formulated in a suitable vehicle (e.g., 5% NMP, 15% Solutol HS 15, 80% water).

    • Administer the compounds or vehicle via oral gavage at the desired dose.

    • A typical time point for tissue collection is 2-4 hours post-dosing to coincide with peak brain concentrations.

  • Tissue Harvest:

    • Anesthetize mice with isoflurane.

    • Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.

    • Rapidly dissect the brain and isolate the region of interest (e.g., hippocampus or cortex) on an ice-cold surface.

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

2. Brain Tissue Homogenization and Protein Quantification

  • Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).

  • Homogenization:

    • Add ice-cold lysis buffer to the frozen brain tissue.

    • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.

    • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions.

3. Western Blot Analysis of p-S6

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the protein lysates and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated S6 (e.g., anti-phospho-S6 Ribosomal Protein (Ser240/244)) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total S6 or a housekeeping protein like β-actin.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-S6 is expressed as a ratio of the p-S6 signal to the total S6 or housekeeping protein signal.

Conclusion

References

A Comparative Guide to Pqr620 and Torin1: Second-Generation ATP-Competitive mTORC1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that forms two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] These complexes are central regulators of cell growth, proliferation, metabolism, and survival, making them prime targets in cancer and neurological disorders.[4][5] While first-generation allosteric inhibitors like rapamycin only partially inhibit mTORC1, second-generation ATP-competitive inhibitors have been developed to target the kinase domain of mTOR directly, thereby blocking the functions of both mTORC1 and mTORC2.

This guide provides a detailed comparative analysis of two prominent ATP-competitive mTOR inhibitors: Pqr620 and Torin1. We will examine their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their specific in vitro and in vivo applications.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

Both this compound and Torin1 function as ATP-competitive inhibitors, directly targeting the kinase domain of mTOR. This mechanism allows them to suppress the activity of both mTORC1 and mTORC2 complexes, offering a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin. Inhibition of mTORC1 leads to reduced phosphorylation of downstream targets like S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), which control protein synthesis. Inhibition of mTORC2 results in decreased phosphorylation of Akt at serine 473 (Ser473), impacting cell survival and metabolism.

Comparative Analysis: Potency, Selectivity, and Bioavailability

While both compounds effectively inhibit mTOR, they exhibit key differences in potency, selectivity profiles, and pharmacokinetic properties.

  • This compound is a novel, potent, and highly selective mTORC1/2 inhibitor. It demonstrates excellent selectivity for mTOR over PI3Kα, a closely related lipid kinase, with a reported selectivity of over 1000-fold. A defining characteristic of this compound is its design for oral bioavailability and excellent brain penetration, making it a valuable tool for in vivo studies, particularly those involving the central nervous system (CNS).

  • Torin1 is a well-established, highly potent, and selective mTOR inhibitor widely used in preclinical research. It potently inhibits both mTORC1 and mTORC2 with low nanomolar IC50 values in biochemical assays. Torin1 also displays high selectivity for mTOR over other related kinases, including PI3Ks and other PI3K-like kinases (PIKKs) such as ATM and DNA-PK. It effectively suppresses rapamycin-resistant functions of mTORC1.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative metrics for this compound and Torin1 based on published experimental data.

ParameterThis compoundTorin1
Mechanism of Action ATP-competitive mTORC1/2 inhibitorATP-competitive mTORC1/2 inhibitor
Binding Affinity (Kd) 6 nM (for mTOR)Not explicitly stated
Biochemical IC50 Not explicitly stated2 nM (mTORC1), 10 nM (mTORC2)
Cellular IC50 100 nM (pS6), 200 nM (pAkt S473) in A2058 cells2 - 10 nM (for mTOR inhibition)
Selectivity vs. PI3Kα >1000-fold~1000-fold (IC50 ~1.8 µM)
Selectivity vs. DNA-PK Excellent selectivity over a wide panel of kinases~200-fold (IC50 ~1.0 µM)
Selectivity vs. ATM Excellent selectivity over a wide panel of kinases~200-fold (IC50 ~0.6 µM)
Key Features Orally bioavailable, excellent brain penetrationPotent suppression of rapamycin-resistant mTORC1 functions

Mandatory Visualization

mTOR Signaling Pathway and Inhibitor Action

mTOR_Pathway cluster_inputs Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTOR mTOR Complexes cluster_inhibitors ATP-Competitive Inhibitors cluster_downstream Downstream Effectors & Cellular Functions Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 (Rictor) Growth_Factors->mTORC2 Amino_Acids Amino Acids mTORC1 mTORC1 (Raptor) Amino_Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K p70S6K mTORC1->S6K BP1 4E-BP1 mTORC1->BP1 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 S473 Phos. This compound This compound This compound->mTORC1 This compound->mTORC2 Torin1 Torin1 Torin1->mTORC1 Torin1->mTORC2 Protein_Synthesis Protein Synthesis Cell Growth S6K->Protein_Synthesis BP1->Protein_Synthesis Cytoskeleton Cytoskeletal Organization Akt_pS473->Cytoskeleton

Figure 1: Inhibition of mTORC1 and mTORC2 signaling pathways by this compound and Torin1.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for assessing the activity of this compound and Torin1 on mTORC1 and mTORC2 signaling.

Cell Culture and Treatment
  • Cell Lines: Use relevant cancer cell lines (e.g., A2058 melanoma, MCF7 breast cancer) or mouse embryonic fibroblasts (MEFs).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Serum Starvation & Stimulation: Prior to treatment, cells are often serum-starved for 12-24 hours to reduce basal mTOR activity. Stimulation with growth factors (e.g., insulin (B600854) or PDGF) or re-addition of serum is performed to activate the pathway.

  • Inhibitor Treatment: Prepare stock solutions of this compound and Torin1 in dimethyl sulfoxide (B87167) (DMSO). Treat cells with the desired concentrations of the inhibitor (e.g., 10 nM to 1 µM) or DMSO as a vehicle control for a specified duration (typically 1-24 hours).

Western Blotting for mTOR Pathway Activity

Western blotting is the standard method to measure the phosphorylation status of mTOR substrates, which reflects the activity of mTORC1 and mTORC2.

  • Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • mTORC1 activity: Phospho-p70 S6 Kinase (Thr389), Phospho-S6 Ribosomal Protein (Ser235/236), Phospho-4E-BP1 (Thr37/46).

      • mTORC2 activity: Phospho-Akt (Ser473).

      • Loading Controls: Total S6K, Total Akt, GAPDH, or β-actin.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Quantify band intensities using densitometry software.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of the compounds on the kinase activity of purified mTOR complexes.

  • Source of Kinase: Use immunopurified mTORC1 or mTORC2 from cell lysates (e.g., HEK293T cells).

  • Assay Reaction:

    • Incubate the purified mTORC1/2 complex with serially diluted concentrations of this compound or Torin1.

    • Initiate the kinase reaction by adding a reaction buffer containing a substrate (e.g., recombinant 4E-BP1 or S6K1 for mTORC1) and ATP.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Detection of Activity: Stop the reaction and measure substrate phosphorylation. This can be done via various methods, including Western blotting for the phosphorylated substrate or using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Conclusion and Recommendations

Both this compound and Torin1 are potent, selective, and ATP-competitive dual mTORC1/2 inhibitors that serve as invaluable tools for dissecting mTOR signaling.

  • Torin1 is a benchmark compound for in vitro studies. Its high potency and extensive characterization make it an excellent choice for cellular assays to probe the biochemical and cellular consequences of acute mTOR kinase inhibition.

  • This compound represents a significant advancement for in vivo research. Its favorable pharmacokinetic profile, including oral bioavailability and the ability to cross the blood-brain barrier, distinguishes it from many other mTOR inhibitors. This makes this compound particularly suitable for preclinical studies in animal models of cancer and, notably, for neurological disorders where CNS target engagement is critical.

The choice between this compound and Torin1 should be guided by the experimental context. For foundational cell-based mechanism-of-action studies, Torin1 remains a gold standard. For translational studies requiring systemic administration and CNS activity, this compound offers a clear advantage.

References

Pqr620 Demonstrates Reproducible Anti-Seizure Effects in Murine Models, Outperforming Older mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive analysis of preclinical data reveals the mTORC1/2 inhibitor Pqr620 consistently demonstrates significant anti-seizure efficacy in mouse models of epilepsy. When compared to other mTOR inhibitors and standard anti-epileptic drugs, this compound exhibits a favorable profile, particularly in a model of chronic epilepsy, where its effect was more pronounced and comparable to the established drug levetiracetam.

This compound, a novel brain-permeable catalytic mTORC1/2 inhibitor, has been shown to effectively increase the threshold for electroconvulsive seizures in both normal and epileptic mice. This effect is notably more significant in epileptic mice, suggesting a targeted action on the underlying pathology. In a key preclinical study, this compound was compared with the mTORC1 inhibitors rapamycin (B549165) and everolimus (B549166), as well as the conventional anti-seizure medications phenobarbital (B1680315) and levetiracetam.

Comparative Efficacy in Seizure Threshold Modulation

The anti-seizure potential of these compounds was primarily evaluated using the maximal electroshock seizure threshold (MEST) test in both non-epileptic (sham control) and epileptic mice (intrahippocampal kainate model). The results, summarized in the table below, highlight the dose-dependent effects of each compound on the current required to induce a seizure (convulsive current, CC50 in mA).

CompoundDose (mg/kg)Seizure Threshold (CC50 in mA) in Non-Epileptic MiceSeizure Threshold (CC50 in mA) in Epileptic Mice
Vehicle-~10 mA~8 mA
This compound 30~12 mA~11 mA
100~18 mA ~17 mA
Everolimus5~12 mA~14 mA
10~13 mA~15 mA
Levetiracetam60~16 mA~16 mA
Phenobarbital20~19 mA~19 mA

Data synthesized from Brandt et al., Neuropharmacology, 2018.

These data indicate that at a dose of 100 mg/kg, this compound significantly elevates the seizure threshold in both non-epileptic and epileptic mice, with its efficacy in epileptic mice being comparable to that of levetiracetam. Notably, the effect of this compound was more pronounced in the epileptic model compared to non-epileptic animals, a desirable characteristic for an anti-epileptic drug. In contrast, older mTOR inhibitors like rapamycin and everolimus showed limited brain penetration, with brain:plasma ratios of 0.0057 and 0.016, respectively, which may contribute to their less robust anti-seizure effects in these models. This compound, however, demonstrated excellent brain permeability with a brain:plasma ratio of approximately 1.6.[1]

Mechanism of Action: Targeting the mTOR Signaling Pathway

This compound exerts its anti-seizure effects through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in epileptogenesis. This compound acts as a catalytic inhibitor of both mTORC1 and mTORC2 complexes, thereby modulating downstream signaling involved in neuronal excitability.

mTOR_Pathway cluster_upstream cluster_pi3k cluster_mTORC cluster_downstream Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Protein_Synthesis Protein Synthesis (S6K, 4E-BP1) mTORC1->Protein_Synthesis mTORC2->Akt Feedback Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Neuronal_Excitability Neuronal Excitability Cell_Growth->Neuronal_Excitability This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols

Intrahippocampal Kainate Model of Chronic Epilepsy

To induce a model of chronic epilepsy resembling human temporal lobe epilepsy, adult female NMRI mice were subjected to a unilateral intrahippocampal injection of kainic acid.

  • Anesthesia: Mice were anesthetized with isoflurane.

  • Stereotaxic Surgery: A single unilateral injection of kainic acid (0.2 µg in 50 nL of saline) was made into the right dorsal hippocampus over 1 minute.

  • Recovery and Observation: Animals were allowed to recover and were monitored for the development of spontaneous recurrent seizures, which typically occurs within 2-3 weeks post-injection.

  • Confirmation of Epileptic State: The development of epilepsy was confirmed through electroencephalogram (EEG) recordings, which showed characteristic epileptiform discharges. Sham-operated control mice received a saline injection instead of kainic acid.

Maximal Electroshock Seizure Threshold (MEST) Test

The MEST test was employed to determine the convulsive threshold, providing a measure of seizure susceptibility.

  • Drug Administration: this compound and its comparators were administered intraperitoneally (i.p.) at specified doses and pre-treatment times before the seizure induction.

  • Electrode Placement: Corneal electrodes, moistened with saline, were placed on the eyes of the restrained mouse.

  • Stimulation: A constant alternating current (60 Hz) was delivered for 0.2 seconds.

  • Threshold Determination: The current intensity was varied for different groups of mice to determine the current at which 50% of the animals exhibited a tonic hindlimb extension seizure (the convulsive current 50, or CC50). An up-and-down method was used to precisely determine this threshold.

Experimental_Workflow cluster_model Epilepsy Model Induction cluster_testing Anti-Seizure Testing Anesthesia Anesthesia (Isoflurane) Surgery Stereotaxic Injection (Kainic Acid or Saline) Anesthesia->Surgery Recovery Recovery & Seizure Monitoring (EEG) Surgery->Recovery Drug_Admin Drug Administration (this compound or Comparator) Recovery->Drug_Admin Epileptic & Sham Mice MEST Maximal Electroshock Seizure Threshold Test Drug_Admin->MEST Data_Analysis Data Analysis (CC50 Determination) MEST->Data_Analysis

Caption: Workflow for epilepsy induction and anti-seizure testing.

References

Safety Operating Guide

Essential Safety and Handling Guide for Pqr620, a Potent mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Pqr620, a selective, brain-penetrant inhibitor of mTORC1/2, designed to ensure laboratory safety and experimental integrity.

This document provides critical safety and logistical information for the handling of this compound (CAS 1927857-56-4), a potent and selective dual inhibitor of mTORC1 and mTORC2. Adherence to these guidelines is essential for minimizing risks and ensuring the accurate and safe execution of research activities.

Personal Protective Equipment (PPE) and Safety Precautions

Proper personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety. The following table summarizes the required PPE and safety measures.

Category Requirement Purpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or in case of insufficient ventilation.Minimizes inhalation of dust or aerosols.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion and contamination.

Operational and Disposal Plans

Effective operational and disposal plans are crucial for the safe and compliant use of this compound in a laboratory setting.

Handling and Storage
Aspect Guideline
Handling Avoid creating dust. Ensure adequate ventilation.
Storage Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.[1]
Disposal Plan
Waste Type Disposal Method
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Contaminated Materials Dispose of contaminated lab equipment and consumables as hazardous waste.
Empty Containers Rinse with an appropriate solvent and dispose of in accordance with regulations.

Quantitative Data Summary

This compound has been characterized by its potent and selective inhibition of mTOR. The following table summarizes key quantitative data from various studies.

Parameter Value Assay/Model Reference
mTOR Binding Affinity (Ki) 10.8 nMIn vitro binding assay[1]
PI3Kα Binding Affinity (Ki) 4.2 µMIn vitro binding assay[1]
IC50 (pSer473 in A2058 cells) 0.2 µMCell-based assay
IC50 (pSer235/236 in A2058 cells) 0.1 µMCell-based assay
Mean IC50 (66 cancer cell lines) 919 nMCell proliferation assay[1]
Median IC50 (56 lymphoma cell lines) 250 nM (after 72h exposure)Cell proliferation assay

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on published research and provide a framework for in vitro and in vivo studies.

In Vitro Cell-Based Assay for mTOR Inhibition

This protocol describes a general method for assessing the inhibitory activity of this compound on the mTOR signaling pathway in cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., A2058 melanoma, SKOV3 ovarian cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations.

3. Cell Treatment:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Replace the media with fresh media containing the various concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. Western Blot Analysis:

  • After treatment, lyse the cells and collect the protein extracts.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of mTOR downstream targets (e.g., Akt at Ser473, S6 ribosomal protein at Ser235/236).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify band intensities to determine the extent of mTOR pathway inhibition.

5. Cell Proliferation Assay:

  • Assess cell viability and proliferation using a standard method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the IC50 value of this compound.

In Vivo Animal Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

1. Animal Models:

  • Use immunodeficient mice (e.g., NOD-scid or nude mice).

  • All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

2. Tumor Cell Implantation:

  • Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-3 ovarian cancer cells) into the flank of each mouse.

  • Monitor tumor growth regularly by measuring tumor volume with calipers.

3. Drug Administration:

  • Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Prepare the this compound formulation for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).

  • Administer this compound or vehicle control to the mice daily by oral gavage at the desired dose (e.g., 100 mg/kg).[1]

4. Monitoring and Endpoint:

  • Monitor the body weight and general health of the mice throughout the study.

  • Measure tumor volumes at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

The following diagrams illustrate key concepts related to the handling and mechanism of action of this compound.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 This compound This compound This compound->mTORC2 This compound->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Planning & Preparation cluster_execution Experiment Execution cluster_post_experiment Post-Experiment Risk Assessment Risk Assessment Protocol Review Protocol Review Risk Assessment->Protocol Review PPE Selection PPE Selection Protocol Review->PPE Selection Reagent Preparation Reagent Preparation PPE Selection->Reagent Preparation Handling this compound Handling this compound Reagent Preparation->Handling this compound Cell/Animal Treatment Cell/Animal Treatment Handling this compound->Cell/Animal Treatment Data Collection Data Collection Cell/Animal Treatment->Data Collection Decontamination Decontamination Cell/Animal Treatment->Decontamination Data Analysis Data Analysis Data Collection->Data Analysis Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Data Analysis->Documentation

Caption: A general experimental workflow for handling this compound in a laboratory setting.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。